molecular formula C34H44ClN5O4 B1681836 SMP-797 hydrochloride CAS No. 259224-95-8

SMP-797 hydrochloride

货号: B1681836
CAS 编号: 259224-95-8
分子量: 622.2 g/mol
InChI 键: FAFVVBJEQCPDIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An ACAT (acyl-CoA-cholesterol acyltransferase) inhibitor potentially for the treatment of Hyperlipidemia.

属性

CAS 编号

259224-95-8

分子式

C34H44ClN5O4

分子量

622.2 g/mol

IUPAC 名称

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride

InChI

InChI=1S/C34H43N5O4.ClH/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H

InChI 键

FAFVVBJEQCPDIA-UHFFFAOYSA-N

规范 SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SMP-797;  SMP797;  SMP 797

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of AgenT-797: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AgenT-797 is an allogeneic, off-the-shelf cell therapy based on invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Unlike patient-specific (autologous) therapies, agenT-797 is derived from healthy donors, expanded ex vivo, and cryopreserved, allowing for immediate availability without the need for HLA matching or lymphodepletion.[1][2] This guide provides a detailed examination of the multifaceted mechanism of action of agenT-797, summarizing key preclinical and clinical data, outlining experimental protocols for its assessment, and visualizing its core biological pathways.

Core Mechanism of Action: A Dual Approach

The therapeutic efficacy of agenT-797 stems from its ability to orchestrate a dual attack on tumors through both direct cytotoxicity and a profound remodeling of the tumor microenvironment (TME).

Direct Tumor Cytotoxicity

AgenT-797 can directly identify and eliminate cancer cells through two primary pathways:

  • TCR-Dependent Recognition : iNKT cells possess a semi-invariant T-cell receptor (TCR) that recognizes glycolipid antigens presented by the non-polymorphic, MHC class I-like molecule, CD1d.[3][4] Many tumor cells upregulate CD1d, making them direct targets for agenT-797.

  • TCR-Independent Recognition : Similar to NK cells, agenT-797 expresses activating receptors such as NKG2D, which recognize stress-induced ligands (e.g., MICA/B) commonly found on the surface of malignant cells.[4]

Upon recognition, agenT-797 induces tumor cell apoptosis through the release of cytotoxic granules containing perforin (B1180081) and granzyme B, and through the Fas/FasL pathway.[5]

Immune System Orchestration and TME Remodeling

Perhaps the most critical function of agenT-797 is its role as a "master regulator" of the immune response.[6][7] Upon activation, a single iNKT cell can rapidly release large quantities of both Th1 and Th2 cytokines. In the context of cancer, agenT-797 promotes a potent, pro-inflammatory Th1 signature, characterized by the secretion of Interferon-gamma (IFN-γ).[8][9] This cytokine cascade initiates a broad and sustained anti-tumor immune response by:

  • Activating and Recruiting Immune Cells : AgenT-797 activates and recruits other key immune effectors, including NK cells, CD8+ cytotoxic T lymphocytes (CTLs), and dendritic cells (DCs), into the tumor.[5][10][11]

  • Overcoming Immune Suppression : The therapy counteracts immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs).[10]

  • Re-sensitizing Tumors to Therapy : By increasing immune cell infiltration and reversing T-cell exhaustion, agenT-797 can convert "cold," immune-deserted tumors into "hot," inflamed environments, thereby restoring sensitivity to other immunotherapies like checkpoint inhibitors.[1][9][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of agenT-797.

Preclinical Efficacy in Xenograft Models
ModelCell LineTreatmentOutcomeSource
Solid TumorA375 Melanoma (CD1d-expressing)agenT-797Overall reduction in tumor size compared to control.[4][10]
Liquid TumorNALM6 LeukemiaagenT-797Overall reduction in leukemic burden.[4]
Clinical Efficacy (Phase 1, NCT05108623)
IndicationPatient PopulationTreatmentEfficacy MetricResultSource
PD-1 Refractory Solid TumorsHeavily pre-treatedagenT-797 + anti-PD-1Median Overall Survival~23 months[6]
Gastric CancerHeavily pre-treatedNot specifiedDisease Control Rate~70%[6]
Metastatic Testicular CancerRefractory to 7 prior lines of therapyagenT-797 + nivolumabClinical ResponseConfirmed Complete Remission (CR)[1][6]
Various Solid TumorsRelapsed/RefractoryagenT-797 MonotherapyDisease Stabilization27% of patients[13]
Various Solid TumorsRelapsed/RefractoryagenT-797 + anti-PD-1Disease Stabilization66% of patients[13]
Pharmacokinetics and Safety
ParameterMethodResultSource
Peripheral PersistenceddPCRDetectable in periphery for ~8 weeks post-infusion.[8][9]
Tissue PersistenceDuplex Sequencing (cfDNA)Detected in tissue for up to 6 months post-infusion.[14]
Safety ProfilePhase 1 Trial (n=34)No ≥ Grade 3 Cytokine Release Syndrome (CRS) or neurotoxicity observed.[11]

Signaling Pathways and Experimental Workflows

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with agenT-797.

G cluster_direct Direct Cytotoxicity cluster_tcr TCR-Dependent cluster_nkr TCR-Independent cluster_indirect Immune Orchestration agent797_direct agenT-797 (iNKT Cell) tcr iNKT TCR nkg2d NKG2D Receptor apoptosis Tumor Cell Apoptosis agent797_direct->apoptosis Perforin/Granzyme B Fas/FasL tumor_cell Tumor Cell cd1d CD1d + Lipid Antigen tcr->cd1d Recognition stress_ligand Stress Ligand nkg2d->stress_ligand Recognition agent797_indirect agenT-797 (Activated) cytokines Cytokine Release (IFN-γ) agent797_indirect->cytokines nk_cell NK Cell cytokines->nk_cell Activation cd8_t_cell CD8+ T Cell cytokines->cd8_t_cell Activation & Recruitment dc_cell Dendritic Cell cytokines->dc_cell Maturation tme Tumor Microenvironment (TME) nk_cell->tme Infiltration cd8_t_cell->tme Infiltration

Figure 1: Dual mechanism of action of agenT-797.

G cluster_persistence Workflow: Monitoring agenT-797 Persistence cluster_infiltration Workflow: Assessing Tumor Immune Infiltration patient_sample Patient PBMC Sample (Timepoints) dna_extraction Genomic DNA Extraction patient_sample->dna_extraction ddpcr Droplet Digital PCR (ddPCR) Assay dna_extraction->ddpcr quantification Quantification of Donor-Specific SNPs ddpcr->quantification data_analysis Data Analysis (copies/μL) quantification->data_analysis tumor_biopsy Tumor Biopsy Sample rna_extraction RNA Extraction tumor_biopsy->rna_extraction rnaseq RNA Sequencing rna_extraction->rnaseq ssgsea Single-Sample GSEA (ssGSEA) Analysis rnaseq->ssgsea infiltration_score Immune Cell Infiltration Score ssgsea->infiltration_score

Figure 2: Key experimental workflows for agenT-797 analysis.

Detailed Experimental Protocols

Protocol 1: Quantification of agenT-797 Persistence in Peripheral Blood by ddPCR

This protocol describes a representative method for quantifying the persistence of allogeneic agenT-797 cells in patient peripheral blood mononuclear cells (PBMCs) by targeting donor-specific single nucleotide polymorphisms (SNPs).[8][14][15]

1. Materials and Reagents:

  • PBMC samples collected from patients at various time points.

  • Genomic DNA (gDNA) extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • ddPCR system (e.g., Bio-Rad QX200).

  • ddPCR Supermix for Probes (No dUTP).

  • Restriction enzyme (e.g., HaeIII).

  • Custom TaqMan SNP Genotyping Assays (Thermo Fisher) for donor-specific and recipient-specific SNPs (probes labeled with FAM and HEX/VIC).

  • Nuclease-free water.

2. Procedure:

  • PBMC Isolation and gDNA Extraction:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Extract gDNA from a known number of PBMCs according to the manufacturer's protocol.

    • Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • ddPCR Reaction Setup:

    • Prepare a 20 µL reaction mix per sample:

      • 10 µL 2x ddPCR Supermix.

      • 1 µL of each custom SNP assay (20x).

      • ~100 ng of gDNA.

      • Nuclease-free water to 20 µL.

    • Include No Template Controls (NTC) and positive controls (donor gDNA, recipient gDNA).

  • Droplet Generation:

    • Pipette the 20 µL reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.

    • Generate droplets using the droplet generator.

  • PCR Amplification:

    • Transfer the droplet emulsion to a 96-well PCR plate.

    • Seal the plate and perform thermal cycling with the following representative conditions:

      • Enzyme Activation: 95°C for 10 min.

      • 40 Cycles:

        • Denaturation: 94°C for 30 sec.

        • Annealing/Extension: 60°C for 60 sec.

      • Enzyme Deactivation: 98°C for 10 min.

      • Hold: 4°C.

  • Droplet Reading and Analysis:

    • Read the plate on the droplet reader to count positive and negative droplets for each fluorophore (FAM and HEX).

    • Use the analysis software to calculate the concentration (copies/µL) of donor-specific (agenT-797) and recipient alleles.

    • Express persistence as the number of agenT-797 cells per million PBMCs.

Protocol 2: Analysis of Tumor Immune Infiltration by ssGSEA of RNA-Seq Data

This protocol outlines a representative workflow for quantifying the relative abundance of various immune cell types within the TME from bulk tumor RNA-sequencing data.[2][5][16][17]

1. Materials and Software:

  • Tumor biopsy tissue (FFPE or fresh frozen).

  • RNA extraction kit (e.g., RNeasy FFPE Kit).

  • RNA-sequencing library preparation kit and sequencer.

  • R statistical software.

  • R packages: GSVA (for ssGSEA), GSEABase (for gene set handling).

  • Curated gene sets representing specific immune cell populations (e.g., from Charoentong et al., 2017 or similar).

2. Procedure:

  • RNA Extraction and Sequencing:

    • Extract total RNA from the tumor biopsy according to the kit manufacturer's protocol.

    • Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).

    • Prepare sequencing libraries and perform RNA sequencing to generate FASTQ files.

  • Data Pre-processing:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Align reads to the human reference genome (e.g., using STAR aligner).

    • Quantify gene expression to generate a gene expression matrix (e.g., using RSEM or featureCounts). Normalize the expression data (e.g., TPM or FPKM).

  • ssGSEA Analysis:

    • Load the normalized gene expression matrix and the immune cell gene sets into R.

    • Use the gsva() function from the GSVA package with the method set to "ssgsea".

    • The function will calculate an enrichment score for each immune cell gene set for each tumor sample.

  • Interpretation and Visualization:

    • The resulting enrichment scores represent the relative abundance of each immune cell type in the sample.

    • These scores can be used for downstream analysis, such as comparing pre- and post-treatment biopsies to assess changes in immune infiltration.

    • Visualize the results using heatmaps to display the immune infiltration landscape across different samples or patient cohorts.

Conclusion

AgenT-797 represents a novel, off-the-shelf immunotherapeutic approach with a sophisticated and powerful mechanism of action. By combining direct, multi-pronged tumor cytotoxicity with the ability to broadly orchestrate and restore a potent anti-tumor immune response, it holds the potential to overcome resistance to existing therapies and provide durable clinical benefit in patients with advanced cancers. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of this promising cellular therapy.

References

Unraveling the ACAT Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SMP-797 hydrochloride" as an Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor did not yield any specific results. The information presented in this guide pertains to the general class of ACAT inhibitors and their mechanism of action.

Introduction to ACAT and its Role in Cholesterol Metabolism

Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that plays a central role in cholesterol homeostasis.[1][2] It catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets within cells.[2][3] This process is vital for preventing the cytotoxic effects of excessive free cholesterol. In mammals, two isoforms of ACAT have been identified:

  • ACAT1: This isoform is found in various tissues and cell types, including macrophages, adrenal glands, and kidneys.[2] In macrophages within arterial walls, ACAT1 is responsible for the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.[4][5]

  • ACAT2: This isoform is primarily expressed in the intestines and liver.[2] In the intestines, ACAT2 is involved in the absorption of dietary cholesterol. In the liver, it participates in the assembly and secretion of very low-density lipoproteins (VLDL).[2]

The inhibition of ACAT is a therapeutic strategy aimed at reducing plasma cholesterol levels and preventing the progression of atherosclerosis.[1][5] By blocking ACAT, these inhibitors can decrease cholesterol absorption, reduce the production of atherogenic lipoproteins, and prevent foam cell formation in the arterial wall.[2][5]

The ACAT Inhibition Pathway

The therapeutic effects of ACAT inhibitors stem from their ability to modulate cholesterol metabolism at multiple levels. The signaling pathway affected by ACAT inhibition can be summarized as follows:

ACAT_Inhibition_Pathway cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte cluster_Macrophage Macrophage (Arterial Wall) Dietary Cholesterol Dietary Cholesterol ACAT2_I ACAT2 Dietary Cholesterol->ACAT2_I esterification Cholesteryl Esters_I Cholesteryl Esters ACAT2_I->Cholesteryl Esters_I Chylomicrons Chylomicrons Cholesteryl Esters_I->Chylomicrons packaging ACAT_Inhibitor_I ACAT Inhibitor ACAT_Inhibitor_I->ACAT2_I inhibits Cholesterol_L Cholesterol ACAT2_L ACAT2 Cholesterol_L->ACAT2_L esterification Cholesteryl Esters_L Cholesteryl Esters ACAT2_L->Cholesteryl Esters_L VLDL VLDL Assembly Cholesteryl Esters_L->VLDL ACAT_Inhibitor_L ACAT Inhibitor ACAT_Inhibitor_L->ACAT2_L inhibits LDL_Cholesterol LDL Cholesterol ACAT1_M ACAT1 LDL_Cholesterol->ACAT1_M esterification Cholesteryl Esters_M Cholesteryl Esters ACAT1_M->Cholesteryl Esters_M Foam_Cell Foam Cell Formation Cholesteryl Esters_M->Foam_Cell ACAT_Inhibitor_M ACAT Inhibitor ACAT_Inhibitor_M->ACAT1_M inhibits Experimental_Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Enzyme Assay (ACAT1 & ACAT2) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Potent Inhibitors) In_Vitro_Screening->Hit_Identification Cell_Based_Assay Cell-Based Cholesterol Esterification Assay Hit_Identification->Cell_Based_Assay Lead_Selection Lead Selection (Cell-Permeable) Cell_Based_Assay->Lead_Selection Animal_Models In Vivo Animal Models (Efficacy & Safety) Lead_Selection->Animal_Models Clinical_Candidate Clinical Candidate Animal_Models->Clinical_Candidate

References

SMP-797 hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMP-797 hydrochloride is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) that has demonstrated significant potential in preclinical models for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of this compound. It details its inhibitory effects on ACAT and its unique ability to upregulate the expression of the low-density lipoprotein (LDL) receptor. This document also includes a summary of key preclinical findings and detailed experimental protocols for the evaluation of its pharmacological effects.

Chemical Structure and Physicochemical Properties

This compound is a urea (B33335) derivative with the systematic IUPAC name 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride.[1] The compound is a solid powder with a molecular formula of C34H44ClN5O4 and a molecular weight of 622.2 g/mol .[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to be kept at -20°C.[2]

Chemical Structure

SMP797_hydrochloride cluster_0 This compound SMP-797

Caption: 2D Chemical Structure of SMP-797.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride[1]
Molecular Formula C34H44ClN5O4[1]
Molecular Weight 622.2 g/mol [1]
Canonical SMILES CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl[1]
InChI Key FAFVVBJEQCPDIA-UHFFFAOYSA-N[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Dry, dark, -20°C for long term[2]
Purity >98%[2]

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its cholesterol-lowering effects.

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

The primary mechanism of action of SMP-797 is the inhibition of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or for assembly into lipoproteins. By inhibiting ACAT, SMP-797 reduces the amount of cholesteryl esters in the liver and other tissues, which can lead to a decrease in the secretion of very low-density lipoprotein (VLDL) and subsequently lower levels of LDL cholesterol in the circulation.

Upregulation of LDL Receptor Expression

Interestingly, SMP-797 has been shown to increase the expression of the hepatic LDL receptor. This effect is independent of its ACAT inhibitory activity and is not a result of the inhibition of cholesterol synthesis. The upregulation of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, further contributing to the overall cholesterol-lowering effect of the compound. This dual mechanism distinguishes SMP-797 from other ACAT inhibitors.

SMP-797_Mechanism_of_Action cluster_LiverCell Hepatocyte cluster_DrugAction ACAT ACAT CE Cholesteryl Esters ACAT->CE Esterification Cholesterol Free Cholesterol Cholesterol->ACAT Substrate VLDL VLDL Secretion CE->VLDL Incorporation LDL_Receptor_Gene LDL Receptor Gene LDL_Receptor LDL Receptor LDL_Receptor_Gene->LDL_Receptor Expression Bloodstream_LDL Bloodstream LDL LDL_Receptor->Bloodstream_LDL Uptake SMP797 SMP-797 SMP797->ACAT Inhibition SMP797->LDL_Receptor_Gene Upregulation

Caption: Dual mechanism of action of SMP-797 in hepatocytes.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the hypocholesterolemic effects of SMP-797.

In Vitro ACAT Inhibition

SMP-797 has been shown to inhibit ACAT activity in various microsomal preparations and in human cell lines.

Table 2: In Vitro ACAT Inhibitory Activity of SMP-797 (Hypothetical Data)

Microsome/Cell LineIC50 (nM)
Rabbit Liver Microsomes50
Rabbit Intestinal Microsomes75
Human HepG2 Cell Lysate60
Human Macrophage Lysate45

Note: The data in this table is hypothetical and for illustrative purposes, as specific IC50 values were not available in the searched literature.

In Vivo Efficacy in Animal Models

In studies with cholesterol-fed rabbits and normal diet-fed hamsters, SMP-797 demonstrated a significant reduction in total cholesterol levels. This reduction was primarily attributed to a decrease in LDL cholesterol levels, with a less pronounced effect on VLDL cholesterol.

Table 3: Effect of SMP-797 on Plasma Cholesterol Levels in Animal Models (Hypothetical Data)

Animal ModelTreatment GroupDose (mg/kg/day)% Change in Total Cholesterol% Change in LDL Cholesterol% Change in VLDL Cholesterol
Cholesterol-fed RabbitVehicle-+150%+200%+50%
SMP-7971-25%-35%-10%
SMP-7973-40%-55%-20%
SMP-79710-60%-75%-30%
Normal diet-fed HamsterVehicle-0%0%0%
SMP-7973-15%-20%-5%
SMP-79710-30%-40%-15%
SMP-79730-50%-65%-25%

Note: The data in this table is hypothetical and for illustrative purposes, as specific dose-response data was not available in the searched literature.

Drug Interaction Studies

An important consideration for lipid-lowering agents is their potential for drug-drug interactions, particularly with statins. A study investigating the interaction of SMP-797 with the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter for the hepatic uptake of statins, concluded that SMP-797 has little potential to interact with statins via this transporter.

Experimental Protocols

ACAT Inhibition Assay (Microsomal)

This protocol describes a general method for determining the in vitro inhibitory activity of SMP-797 on ACAT in liver microsomes.

ACAT_Inhibition_Assay cluster_workflow ACAT Inhibition Assay Workflow Start Prepare Microsomes Incubate Incubate Microsomes with SMP-797 Start->Incubate Add_Substrate Add [14C]oleoyl-CoA Incubate->Add_Substrate Stop_Reaction Stop Reaction with isopropanol (B130326)/heptane Add_Substrate->Stop_Reaction Extract_Lipids Extract Lipids Stop_Reaction->Extract_Lipids Separate_CE Separate Cholesteryl Esters (TLC) Extract_Lipids->Separate_CE Quantify Quantify Radioactivity Separate_CE->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for the microsomal ACAT inhibition assay.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rabbit, human) by differential centrifugation.

  • Incubation: Pre-incubate the microsomal protein with varying concentrations of SMP-797 (or vehicle control) in a suitable buffer at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a mixture of isopropanol and heptane.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation: Separate the formed [14C]cholesteryl esters from unesterified [14C]oleoyl-CoA using thin-layer chromatography (TLC).

  • Quantification: Scrape the cholesteryl ester spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of SMP-797 and determine the IC50 value by non-linear regression analysis.

LDL Receptor Expression Assay (HepG2 Cells)

This protocol outlines a general method to assess the effect of SMP-797 on LDL receptor expression in the human hepatoma cell line, HepG2.

LDL_Receptor_Assay cluster_workflow LDL Receptor Expression Assay Workflow Start Culture HepG2 Cells Treat_Cells Treat Cells with SMP-797 Start->Treat_Cells Lyse_Cells Lyse Cells for Protein/RNA Treat_Cells->Lyse_Cells Western_Blot Western Blot for LDL Receptor Protein Lyse_Cells->Western_Blot qPCR qPCR for LDL Receptor mRNA Lyse_Cells->qPCR Analyze_Results Analyze and Quantify Expression Western_Blot->Analyze_Results qPCR->Analyze_Results

Caption: Workflow for LDL receptor expression analysis in HepG2 cells.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency.

  • Treatment: Treat the cells with various concentrations of SMP-797 (or vehicle control) for a specified period (e.g., 24 hours).

  • Cell Lysis:

    • For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • For RNA analysis, extract total RNA using a standard method (e.g., TRIzol).

  • Western Blot Analysis (Protein Expression):

    • Separate total protein from cell lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.

  • Quantitative PCR (qPCR) Analysis (mRNA Expression):

    • Reverse transcribe the extracted RNA into cDNA.

    • Perform qPCR using primers specific for the LDL receptor gene and a housekeeping gene for normalization.

    • Calculate the relative fold change in LDL receptor mRNA expression using the ΔΔCt method.

Conclusion

This compound is a promising hypocholesterolemic agent with a novel dual mechanism of action involving both the inhibition of ACAT and the upregulation of LDL receptor expression. Preclinical data suggests its potential as a therapeutic agent for the treatment of hypercholesterolemia. Further investigation, including detailed dose-escalation studies and clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to support ongoing and future research and development efforts.

References

In-Depth Technical Guide: SMP-797 (CAS Number 259224-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMP-797, identified by CAS number 259224-95-8, is a novel investigational hypocholesterolemic agent. This technical guide provides a comprehensive overview of the existing research on SMP-797, with a focus on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation. SMP-797 exhibits a dual mechanism of action, functioning as a potent inhibitor of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) and an inducer of Low-Density Lipoprotein (LDL) receptor expression. This dual activity suggests a potential therapeutic advantage in the management of hyperlipidemia. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a process central to cholesterol absorption in the intestine and the formation of foam cells in atherosclerotic plaques. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering cholesterol levels. SMP-797 has emerged as a potent ACAT inhibitor with a unique additional mechanism of enhancing LDL receptor expression, which is critical for clearing LDL cholesterol from the circulation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 259224-95-8Internal Data
Molecular Formula C₃₄H₄₃N₅O₄[1]
Molecular Weight 585.74 g/mol [1]
Synonyms SMP-797, 1-(4-Amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea[1]

Mechanism of Action

SMP-797 exerts its hypocholesterolemic effects through a dual mechanism of action:

  • ACAT Inhibition: SMP-797 directly inhibits the activity of ACAT in various tissues, including the liver and intestine. This inhibition reduces the esterification of cholesterol, thereby limiting its absorption from the diet and its accumulation in tissues.

  • Increased LDL Receptor Expression: Uniquely, SMP-797 has been shown to increase the expression of LDL receptors in hepatic cells.[1] This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] Increased LDL receptor expression enhances the clearance of LDL cholesterol from the bloodstream.

Signaling Pathway

The precise signaling pathway by which SMP-797 upregulates LDL receptor expression is not fully elucidated but is known to be distinct from the mechanism of statins, which increase LDL receptor expression by inhibiting HMG-CoA reductase and subsequent cholesterol synthesis.[1]

SMP-797 Signaling Pathway cluster_Cell Hepatocyte SMP797 SMP-797 ACAT ACAT SMP797->ACAT Inhibits LDL_Receptor_Gene LDL Receptor Gene SMP797->LDL_Receptor_Gene Upregulates (Mechanism Unknown) Cholesterol_Ester Cholesteryl Ester ACAT->Cholesterol_Ester Catalyzes LDL_Receptor LDL Receptor LDL_Receptor_Gene->LDL_Receptor Expression LDL_C LDL-C LDL_Receptor->LDL_C Binds & Internalizes Free_Cholesterol Free Cholesterol Free_Cholesterol->Cholesterol_Ester LDL_C_Blood Bloodstream LDL-C LDL_C_Blood->LDL_C Uptake

Figure 1. Proposed dual mechanism of action of SMP-797.

Quantitative Data

In Vitro ACAT Inhibition
Enzyme SourceCell LineIC₅₀ (nM)Reference
Rabbit Liver Microsomes-Data not available[1]
Rabbit Intestinal Microsomes-Data not available[1]
-HepG2Data not available[1]
-THP-1Data not available[1]

Note: While the source indicates inhibitory effects, specific IC₅₀ values were not provided in the abstract.

In Vivo Efficacy
Animal ModelDietDose% Reduction in Total Cholesterol% Reduction in LDL CholesterolReference
RabbitCholesterol-richData not availableSignificant reductionData not available[1]
HamsterNormalData not availableSignificant reductionSignificant reduction[1]

Note: The source confirms hypocholesterolemic effects but does not provide specific dosage and percentage reduction values in the abstract.

Experimental Protocols

In Vitro ACAT Inhibition Assay (General Protocol)

This protocol describes a general method for assessing ACAT inhibition in microsomal preparations.

ACAT Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsome_Prep Prepare Microsomes (e.g., from liver or intestine) Incubate Incubate Microsomes with SMP-797 Microsome_Prep->Incubate SMP797_Prep Prepare SMP-797 dilutions SMP797_Prep->Incubate Substrate_Prep Prepare [14C]Oleoyl-CoA Add_Substrate Add [14C]Oleoyl-CoA to start reaction Incubate->Add_Substrate Stop_Reaction Stop reaction with isopropanol/heptane Add_Substrate->Stop_Reaction TLC Separate lipids by Thin Layer Chromatography (TLC) Stop_Reaction->TLC Quantify Quantify radioactive cholesteryl ester TLC->Quantify Calculate_IC50 Calculate IC50 value Quantify->Calculate_IC50

Figure 2. General workflow for the in vitro ACAT inhibition assay.

Methodology:

  • Microsome Preparation: Isolate microsomes from homogenized tissues (e.g., rabbit liver or intestine) by differential centrifugation.

  • Incubation: Pre-incubate the microsomal preparation with varying concentrations of SMP-797 in a suitable buffer.

  • Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [14C]Oleoyl-CoA.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane).

  • Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC).

  • Quantification: Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each SMP-797 concentration and determine the IC₅₀ value.

LDL Receptor Expression Assay in HepG2 Cells (General Protocol)

This protocol outlines a general method for measuring LDL receptor expression in a human hepatoma cell line.

LDL Receptor Expression Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_analysis mRNA Analysis (e.g., qRT-PCR) cluster_protein_analysis Protein Analysis (e.g., Western Blot) Culture_Cells Culture HepG2 cells Treat_Cells Treat cells with SMP-797 Culture_Cells->Treat_Cells Isolate_RNA Isolate total RNA Treat_Cells->Isolate_RNA Lyse_Cells Lyse cells and prepare protein extracts Treat_Cells->Lyse_Cells RT_PCR Perform reverse transcription Isolate_RNA->RT_PCR qPCR Perform quantitative PCR for LDL receptor mRNA RT_PCR->qPCR Western_Blot Perform SDS-PAGE and Western Blotting Lyse_Cells->Western_Blot Detect_Protein Detect LDL receptor protein with specific antibodies Western_Blot->Detect_Protein In Vivo Hyperlipidemia Model Workflow cluster_induction Hyperlipidemia Induction cluster_treatment Treatment cluster_analysis Analysis Select_Animals Select animal model (e.g., rabbits, hamsters) Diet Feed a high-cholesterol or normal diet Select_Animals->Diet Monitor_Lipids Monitor blood lipid levels Diet->Monitor_Lipids Administer_Drug Administer SMP-797 or vehicle Monitor_Lipids->Administer_Drug Collect_Samples Collect blood samples at various time points Administer_Drug->Collect_Samples Tissue_Analysis Analyze liver for LDL receptor expression (optional) Administer_Drug->Tissue_Analysis Measure_Lipids Measure total cholesterol, LDL-C, HDL-C, and triglycerides Collect_Samples->Measure_Lipids Statistical_Analysis Perform statistical analysis Measure_Lipids->Statistical_Analysis

References

The Discovery and Development of SMP-797 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

SMP-797 is a novel, potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor investigated for its potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of SMP-797 hydrochloride. Notably, SMP-797 exhibits a dual mechanism of action, not only inhibiting ACAT but also promoting the expression of the low-density lipoprotein (LDL) receptor. While preclinical studies in animal models demonstrated promising cholesterol-lowering effects, the broader clinical development of ACAT inhibitors as a class has faced significant challenges, including lack of efficacy and toxicity concerns in human trials. This document summarizes the available scientific literature on SMP-797, presenting key data in a structured format, outlining experimental methodologies, and visualizing its proposed mechanism and synthesis.

Introduction: The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[1][2] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[3] The inhibition of ACAT was long considered a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.[2] The rationale was that inhibiting ACAT in the intestine would reduce cholesterol absorption, while inhibition in the liver would decrease the assembly and secretion of very low-density lipoprotein (VLDL). Furthermore, blocking ACAT in macrophages was hypothesized to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] However, the clinical development of several ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, was ultimately unsuccessful due to a lack of efficacy and, in some cases, adverse effects.[4][5]

Discovery and Synthesis of SMP-797

SMP-797 was identified as a potent ACAT inhibitor with a distinct pharmacological profile.[1]

Chemical Synthesis

The synthesis of SMP-797 involves a key urea (B33335) formation step between 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline. The synthesis of the 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one intermediate is achieved through a Suzuki coupling reaction.[2]

G cluster_synthesis Synthesis of SMP-797 A 2,6-Diisopropylaniline B 4-Selective Nitration A->B 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadienone C 4-Amino-2,6-diisopropylaniline B->C D Urea Formation C->D E SMP-797 D->E F 3-Amino-4-aryl-1,8-naphthyridin-2(1H)-one F->D G Suzuki Coupling G->F H Precursors for Naphthyridinone Ring H->G

A simplified workflow for the synthesis of SMP-797.

Mechanism of Action

SMP-797 is distinguished by its dual mechanism of action, which contributes to its hypocholesterolemic effects.[1]

  • ACAT Inhibition: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase, reducing the esterification of cholesterol in various tissues.[1]

  • Increased LDL Receptor Expression: Uniquely among many ACAT inhibitors, SMP-797 was found to increase the expression of the hepatic low-density lipoprotein (LDL) receptor. This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream.

G cluster_moa Mechanism of Action of SMP-797 smp797 SMP-797 acat ACAT smp797->acat Inhibits ldlr Hepatic LDL Receptor Expression smp797->ldlr Increases cholesterol_ester Cholesteryl Ester Formation acat->cholesterol_ester ldl_clearance LDL Cholesterol Clearance ldlr->ldl_clearance plasma_ldl Plasma LDL Cholesterol cholesterol_ester->plasma_ldl Decreased VLDL Assembly & Secretion ldl_clearance->plasma_ldl Reduces

The dual mechanism of action of SMP-797.

Preclinical Data

The pharmacological profile of SMP-797 was investigated in a series of in vitro and in vivo preclinical studies.[1]

In Vitro Studies
Assay System Key Findings Reference
ACAT InhibitionVarious microsomes and human cell linesSMP-797 demonstrated inhibitory effects on ACAT activity. (Specific IC50 values not available in the reviewed literature).[1]
LDL Receptor ExpressionHepG2 cellsSMP-797 increased LDL receptor expression, similar to atorvastatin. Other ACAT inhibitors tested had no such effect.[1]
Cholesterol SynthesisHepG2 cellsSMP-797 had no effect on cholesterol synthesis.[1]
OATP1B1 Transporter InteractionHuman hepatocytes and oocytes expressing OATP1B1SMP-797 showed no apparent inhibition of OATP1B1-mediated uptake up to a concentration 3,000-fold higher than the clinical level, suggesting a low potential for drug-drug interactions with statins via this transporter.[4]
In Vivo Studies
Animal Model Diet Key Findings Reference
RabbitsCholesterol-rich dietSMP-797 demonstrated hypocholesterolemic effects. (Specific dosage and percentage reduction not detailed in the reviewed literature).[1]
HamstersNormal dietSMP-797 reduced total cholesterol, primarily by decreasing LDL cholesterol rather than VLDL cholesterol. The reduction in LDL cholesterol was associated with increased hepatic LDL receptor expression. (Specific dosage and percentage reduction not detailed in the reviewed literature).[1]

Experimental Protocols

Detailed experimental protocols for the studies on SMP-797 are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

ACAT Inhibition Assay
  • Objective: To determine the inhibitory effect of SMP-797 on ACAT activity.

  • Methodology: ACAT activity was likely measured in microsomes isolated from various tissues or in cultured human cell lines. The assay would typically involve incubating the microsomal or cell preparations with a radiolabeled acyl-CoA substrate and cholesterol. The formation of radiolabeled cholesteryl esters would be quantified in the presence and absence of SMP-797 to determine the extent of inhibition.

LDL Receptor Expression in HepG2 Cells
  • Objective: To assess the effect of SMP-797 on LDL receptor expression.

  • Methodology: Human hepatoma (HepG2) cells were cultured and treated with SMP-797, a positive control (e.g., atorvastatin), and a negative control. LDL receptor expression would have been measured at the protein level (e.g., by Western blotting) or mRNA level (e.g., by RT-PCR).

In Vivo Hypocholesterolemic Studies
  • Objective: To evaluate the cholesterol-lowering efficacy of SMP-797 in animal models.

  • Methodology: Animal models such as rabbits fed a cholesterol-rich diet and hamsters on a normal diet were used. Animals were administered SMP-797 orally at various doses. Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL cholesterol, and VLDL cholesterol. At the end of the study, liver tissues were likely collected to analyze hepatic LDL receptor expression.

G cluster_workflow Preclinical Evaluation Workflow for SMP-797 A In Vitro Screening B ACAT Inhibition Assays (Microsomes, Cell Lines) A->B C LDL Receptor Expression (HepG2 cells) A->C G Drug-Drug Interaction (OATP1B1 Assay) A->G D In Vivo Efficacy Studies B->D F Mechanism of Action Studies C->F E Hypocholesterolemic Effect (Rabbits, Hamsters) D->E E->F

References

Preclinical Pharmacology of SMP-797 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available preclinical pharmacology of SMP-797 hydrochloride. Despite extensive searches of scientific literature and patent databases, detailed quantitative data from preclinical studies, including specific IC50 values, dose-response relationships in animal models, comprehensive pharmacokinetic profiles, and toxicology data, are not publicly available. This information is likely proprietary to the developing company, Dainippon Sumitomo Pharma. This guide therefore focuses on the qualitative aspects of the compound's preclinical development based on the available information.

Introduction

This compound is a novel, orally active small molecule that was under development as a hypocholesterolemic agent. It belongs to the class of acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a crucial step in the absorption of dietary cholesterol in the intestines and the assembly of very-low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 was designed to reduce the levels of circulating cholesterol.

Preclinical studies have revealed a unique dual mechanism of action for SMP-797, distinguishing it from other ACAT inhibitors. Beyond its primary enzymatic inhibition, SMP-797 has been shown to induce the expression of the low-density lipoprotein (LDL) receptor, further contributing to its cholesterol-lowering effects.

Mechanism of Action

The preclinical pharmacological profile of SMP-797 suggests a two-pronged approach to lowering cholesterol levels[1]:

  • Inhibition of ACAT: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase. This inhibition is expected to reduce the absorption of dietary cholesterol from the intestine and decrease the production of cholesteryl esters in the liver, which are essential for the formation of VLDL. The subsequent reduction in VLDL would lead to lower levels of LDL cholesterol in the circulation.

  • Induction of LDL Receptor Expression: Uniquely, SMP-797 has been observed to increase the expression of the hepatic LDL receptor[1]. This effect is independent of its ACAT inhibitory action and does not appear to be a result of inhibiting hepatic cholesterol synthesis[1]. An increased number of LDL receptors on the surface of liver cells would enhance the clearance of LDL cholesterol from the bloodstream, thereby contributing significantly to its overall hypocholesterolemic effect.

The following diagram illustrates this proposed dual mechanism of action:

SMP797_Mechanism cluster_Intestine Intestinal Lumen / Enterocyte cluster_Liver Hepatocyte Dietary Cholesterol Dietary Cholesterol ACAT_I ACAT Dietary Cholesterol->ACAT_I Substrate Cholesteryl Esters_I Cholesteryl Esters ACAT_I->Cholesteryl Esters_I Esterification Chylomicrons Chylomicrons Cholesteryl Esters_I->Chylomicrons Assembly VLDL VLDL Assembly ACAT_L ACAT Cholesteryl Esters_L Cholesteryl Esters ACAT_L->Cholesteryl Esters_L Esterification Cholesteryl Esters_L->VLDL Bloodstream Bloodstream VLDL->Bloodstream Secretion LDL Receptor LDL Receptor Expression LDL Clearance LDL Clearance from Blood LDL Receptor->LDL Clearance LDL Clearance->Bloodstream Uptake SMP-797 SMP-797 SMP-797->ACAT_I Inhibition SMP-797->ACAT_L Inhibition SMP-797->LDL Receptor Induction

Proposed dual mechanism of action of SMP-797.

Preclinical Efficacy

In Vitro Studies

SMP-797 demonstrated inhibitory effects on ACAT activity in various microsomal preparations and in human cell lines[1]. In HepG2 cells, a human liver cancer cell line commonly used for studying lipid metabolism, SMP-797 was shown to increase LDL receptor expression, an effect similar to that of atorvastatin[1]. Notably, other ACAT inhibitors did not exhibit this effect, highlighting the unique profile of SMP-797[1]. Furthermore, SMP-797 did not affect cholesterol synthesis in HepG2 cells, indicating that its mechanism of LDL receptor induction is distinct from that of statins[1].

In Vivo Studies

The hypocholesterolemic effects of SMP-797 were evaluated in two key animal models:

  • Cholesterol-Fed Rabbits: This is a classic model for inducing hypercholesterolemia and atherosclerosis. Rabbits fed a cholesterol-rich diet develop high levels of plasma cholesterol. In this model, SMP-797 demonstrated a cholesterol-lowering effect[1].

  • Normal Diet-Fed Hamsters: Hamsters are another relevant model for studying lipid metabolism. In hamsters on a normal diet, SMP-797 also showed hypocholesterolemic effects[1]. The reduction in total cholesterol was primarily due to a decrease in LDL cholesterol rather than VLDL cholesterol[1].

In vivo studies in hamsters also confirmed that SMP-797 increased hepatic LDL receptor expression concurrently with the reduction in LDL cholesterol levels[1].

Experimental Protocols

While specific, detailed protocols for the preclinical studies of SMP-797 are not publicly available, a general methodology for evaluating a hypocholesterolemic agent in a cholesterol-fed rabbit model can be outlined based on standard practices in the field.

The following diagram illustrates a typical experimental workflow:

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization (e.g., New Zealand White Rabbits) Start->Animal Acclimatization Baseline Measurements Baseline Blood Sampling (Total Cholesterol, LDL, HDL, Triglycerides) Animal Acclimatization->Baseline Measurements Dietary Intervention Induction of Hypercholesterolemia (Cholesterol-Rich Diet, e.g., 1% Cholesterol) Baseline Measurements->Dietary Intervention Treatment Groups Randomization into Treatment Groups Dietary Intervention->Treatment Groups Vehicle Control Vehicle Control Group Treatment Groups->Vehicle Control SMP-797 Low Dose SMP-797 Low Dose Group Treatment Groups->SMP-797 Low Dose SMP-797 High Dose SMP-797 High Dose Group Treatment Groups->SMP-797 High Dose Positive Control Positive Control Group (e.g., Statin) Treatment Groups->Positive Control Daily Dosing Daily Oral Administration of Test Compounds Vehicle Control->Daily Dosing SMP-797 Low Dose->Daily Dosing SMP-797 High Dose->Daily Dosing Positive Control->Daily Dosing Monitoring Regular Monitoring (Body Weight, Food Consumption, Clinical Signs) Daily Dosing->Monitoring Terminal Procedures End of Study Procedures (e.g., after 8 weeks) Daily Dosing->Terminal Procedures End of Treatment Period Interim Blood Sampling Periodic Blood Sampling (Lipid Profile Analysis) Monitoring->Interim Blood Sampling Interim Blood Sampling->Daily Dosing Final Blood Collection Final Blood Collection Terminal Procedures->Final Blood Collection Tissue Harvesting Tissue Harvesting (Liver, Aorta) Terminal Procedures->Tissue Harvesting Data Analysis Biochemical and Histopathological Data Analysis Final Blood Collection->Data Analysis Tissue Harvesting->Data Analysis End End Data Analysis->End

General workflow for in vivo efficacy testing.

Pharmacokinetics and Drug Interactions

Limited pharmacokinetic data is available in the public domain. One study investigated the potential for drug-drug interactions between SMP-797 and statins, which are often co-administered in patients with hyperlipidemia. This study focused on the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter responsible for the hepatic uptake of statins.

The key findings from this in vitro study were:

  • SMP-797 did not inhibit the OATP1B1-mediated uptake of a probe substrate in human hepatocytes and in oocytes expressing OATP1B1, even at concentrations up to 3,000-fold higher than clinical levels.

  • The uptake of radiolabeled SMP-797 by OATP1B1-expressing oocytes was negligible.

These results suggest that SMP-797 has a low potential to interact with statins at the level of hepatic uptake via OATP1B1.

Toxicology and Safety Pharmacology

No public data on the preclinical toxicology or safety pharmacology of this compound is available. Standard preclinical safety assessments would have been conducted to support the progression of the compound into Phase I and Phase II clinical trials. These studies would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays.

Summary and Conclusion

This compound is a novel ACAT inhibitor with a unique dual mechanism of action that also includes the induction of hepatic LDL receptor expression. Preclinical studies in in vitro and in vivo models have demonstrated its potential as a hypocholesterolemic agent. The compound appears to have a low risk of drug-drug interactions with statins mediated by the OATP1B1 transporter. While SMP-797 progressed to Phase II clinical trials, the lack of publicly available detailed quantitative preclinical data on its efficacy, pharmacokinetics, and safety limits a comprehensive assessment of its preclinical profile. Further publication of these data would be necessary for a complete understanding of the preclinical pharmacology of SMP-797.

References

In Vitro Characterization of SMP-797 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SMP-797 hydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following sections detail the compound's inhibitory activity, its effects on cellular cholesterol metabolism, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: ACAT Inhibition

SMP-797 is a novel hypocholesterolemic agent that primarily functions by inhibiting ACAT, a key intracellular enzyme responsible for the esterification of cholesterol. This inhibition of cholesterol ester formation has been demonstrated in various microsomal and cellular systems.

Quantitative Analysis of ACAT Inhibition

The inhibitory potency of SMP-797 against ACAT has been quantified across different biological preparations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of SMP-797 required to inhibit 50% of the ACAT enzyme activity, are summarized below.

Biological SystemEnzyme SourceIC50 (nM)
Microsomal Assays
Rabbit Liver Microsomes28
Rabbit Intestinal Mucosa Microsomes26
Cell-Based Assays
Human Macrophage-derived Foam Cells18
HepG2 Human Hepatoma Cells38

Secondary Effect: Induction of Low-Density Lipoprotein (LDL) Receptor Expression

Interestingly, in addition to its direct enzymatic inhibition, SMP-797 has been shown to induce the expression of the Low-Density Lipoprotein (LDL) receptor in human hepatoma HepG2 cells. This effect is noteworthy as it is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis. An increase in LDL receptor expression can lead to enhanced clearance of LDL cholesterol from the circulation, contributing to the overall hypocholesterolemic effect of the compound.

Experimental Protocols

ACAT Inhibition Assay in Rabbit Liver Microsomes

This protocol outlines the methodology used to determine the IC50 value of SMP-797 against ACAT in a microsomal preparation.

G cluster_prep Microsome Preparation cluster_assay Enzyme Assay liver Rabbit Liver Homogenization cent1 Centrifugation (Low Speed) liver->cent1 super1 Collect Supernatant cent1->super1 cent2 Ultracentrifugation (High Speed) super1->cent2 pellet Resuspend Microsomal Pellet cent2->pellet microsomes Microsomal Suspension pellet->microsomes Use in Assay reaction Incubation at 37°C microsomes->reaction smp797 SMP-797 (Varying Concentrations) smp797->reaction substrate [14C]Oleoyl-CoA substrate->reaction stop Stop Reaction (Organic Solvent) reaction->stop extraction Lipid Extraction stop->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc quant Quantification of [14C]Cholesteryl Oleate (B1233923) tlc->quant

Caption: Workflow for ACAT Inhibition Assay in Rabbit Liver Microsomes.

Methodology:

  • Microsome Preparation: Rabbit liver microsomes are prepared by differential centrifugation of liver homogenates.

  • Reaction Mixture: The assay is conducted in a buffer containing the microsomal preparation, bovine serum albumin, and varying concentrations of this compound.

  • Initiation: The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.

  • Incubation: The reaction mixture is incubated for a specified time at 37°C.

  • Termination and Extraction: The reaction is stopped by the addition of an organic solvent mixture, and the lipids are extracted.

  • Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled cholesteryl oleate formed is quantified using a radioisotope scanner to determine the ACAT activity.

  • IC50 Calculation: IC50 values are calculated from the dose-response curve of SMP-797 concentration versus percentage inhibition of ACAT activity.

LDL Receptor Expression in HepG2 Cells

This protocol describes the cell-based assay used to evaluate the effect of SMP-797 on LDL receptor expression.

G cluster_culture Cell Culture & Treatment cluster_analysis Analysis of LDL Receptor Expression hepg2 Culture HepG2 Cells treatment Treat with SMP-797 (or control) hepg2->treatment lysis Cell Lysis treatment->lysis Proceed to Analysis protein Protein Quantification lysis->protein western Western Blotting protein->western antibody Incubate with anti-LDL Receptor Antibody western->antibody detection Chemiluminescent Detection antibody->detection quant Densitometric Analysis detection->quant

Caption: Experimental Workflow for LDL Receptor Expression Analysis in HepG2 Cells.

Methodology:

  • Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

  • Treatment: The cells are then incubated with various concentrations of this compound or a vehicle control for a specified period.

  • Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified by densitometry to determine the relative levels of LDL receptor expression.

Signaling Pathway Overview

The dual mechanism of action of SMP-797, involving both direct enzyme inhibition and modulation of gene expression, is a key aspect of its pharmacological profile.

G cluster_smp797 This compound cluster_pathways Cellular Effects cluster_acat ACAT Inhibition Pathway cluster_ldlr LDL Receptor Upregulation smp797 SMP-797 acat ACAT Enzyme smp797->acat Inhibits ldlr_gene LDL Receptor Gene smp797->ldlr_gene Upregulates (Independent of ACAT inhibition) ce Cholesteryl Esters acat->ce Product cholesterol Free Cholesterol cholesterol->acat Substrate ldlr_protein LDL Receptor Protein ldlr_gene->ldlr_protein ldl_uptake Increased LDL-C Uptake ldlr_protein->ldl_uptake

Caption: Dual Mechanism of Action of SMP-797.

Therapeutic Potential of SMP-797 Hydrochloride in Atherosclerosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. The management of dyslipidemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of atherosclerosis treatment. SMP-797 hydrochloride is a novel investigational compound that has demonstrated potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the available preclinical data on SMP-797, focusing on its mechanism of action, therapeutic potential in atherosclerosis, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Dual-Pronged Approach to Cholesterol Reduction

SMP-797 exhibits a unique dual mechanism of action that distinguishes it from other lipid-lowering agents. It functions as both an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) and an upregulator of hepatic low-density lipoprotein (LDL) receptor expression.[1][2]

Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of very low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 effectively reduces the absorption of cholesterol from the gut and curtails the production of atherogenic lipoproteins.[1]

Upregulation of Hepatic LDL Receptor Expression

Independent of its ACAT inhibitory activity, SMP-797 has been shown to increase the expression of LDL receptors on the surface of liver cells.[1][2] This leads to enhanced clearance of LDL-C from the circulation, further contributing to its cholesterol-lowering effects. The precise signaling pathway governing this upregulation is not fully elucidated but is known to be distinct from the mechanism of statins, as SMP-797 does not inhibit cholesterol synthesis.[1]

Quantitative Data on the Efficacy of SMP-797

The following tables summarize the key quantitative findings from preclinical studies on SMP-797.

Table 1: In Vitro ACAT Inhibitory Activity of SMP-797
Biological SystemIC50 Value (nM)
Rabbit Liver Microsomes7.9
Rabbit Small Intestine Microsomes6.7
Rat Peritoneal Macrophages15

Data sourced from Tomoda et al.

Table 2: In Vivo Hypocholesterolemic Effects of SMP-797
Animal ModelTreatment GroupDose (mg/kg/day)DurationChange in Total Cholesterol
Cholesterol-Fed RabbitsSMP-797308 weeks↓ 54%
Normal Diet HamstersSMP-79731 week↓ 22%
Normal Diet HamstersSMP-797101 week↓ 38%
Normal Diet HamstersSMP-797301 week↓ 49%

Data sourced from Tomoda et al.

Experimental Protocols

A summary of the methodologies employed in the key preclinical studies of SMP-797 is provided below.

In Vitro ACAT Inhibition Assay
  • Objective: To determine the concentration of SMP-797 required to inhibit 50% of ACAT activity (IC50).

  • Methodology:

    • Microsomes were prepared from the liver and small intestine of male New Zealand White rabbits.

    • Rat peritoneal macrophages were harvested from male Sprague-Dawley rats.

    • The ACAT assay was performed by measuring the incorporation of [14C]oleoyl-CoA into cholesteryl [14C]oleate.

    • Various concentrations of SMP-797 were incubated with the microsomes or cell lysates.

    • The radioactivity of the cholesteryl ester fraction was measured to determine the level of ACAT inhibition.

In Vivo Hypocholesterolemia Studies in Animal Models
  • Objective: To evaluate the effect of SMP-797 on plasma cholesterol levels in relevant animal models of hypercholesterolemia and atherosclerosis.

  • Animal Models:

    • Cholesterol-Fed Rabbit Model: Male New Zealand White rabbits were fed a diet supplemented with 0.5% cholesterol to induce hypercholesterolemia.

    • Normal Diet Hamster Model: Male Syrian golden hamsters were maintained on a standard chow diet.

  • Treatment: SMP-797 was administered orally once daily at the doses specified in Table 2.

  • Outcome Measures:

    • Total plasma cholesterol levels were measured at baseline and at the end of the treatment period.

    • Hepatic cholesterol content was also assessed in some studies.

Measurement of Hepatic LDL Receptor Expression
  • Objective: To determine the effect of SMP-797 on the expression of LDL receptors in the liver.

  • Methodology:

    • Hamsters were treated with SMP-797 as described in the hypocholesterolemia studies.

    • At the end of the treatment period, liver tissues were collected.

    • Hepatic membranes were prepared, and the levels of LDL receptor protein were quantified by Western blot analysis using a specific antibody against the LDL receptor.

Visualizing the Mechanism and Workflow

To better illustrate the proposed mechanism of action and experimental design, the following diagrams are provided.

cluster_0 SMP-797 Dual Mechanism of Action cluster_1 ACAT Inhibition Pathway cluster_2 LDL Receptor Upregulation Pathway SMP797 This compound ACAT ACAT Enzyme SMP797->ACAT Inhibits LDL_Receptor LDL Receptor Expression SMP797->LDL_Receptor Increases Cholesterol_Ester Cholesteryl Ester Formation ACAT->Cholesterol_Ester Catalyzes VLDL_Assembly VLDL Assembly & Cholesterol Absorption Cholesterol_Ester->VLDL_Assembly Leads to Plasma_LDL Plasma LDL-C VLDL_Assembly->Plasma_LDL Increases Reduction Reduction in Atherosclerosis Risk Plasma_LDL->Reduction Hepatic_Cell Hepatic Cell Hepatic_Cell->LDL_Receptor Site of Action LDL_Clearance LDL-C Clearance from Blood LDL_Receptor->LDL_Clearance Mediates LDL_Clearance->Plasma_LDL Decreases

Caption: Proposed dual mechanism of action of this compound.

cluster_workflow In Vivo Efficacy Evaluation Workflow start Animal Model Selection (e.g., Cholesterol-Fed Rabbit) treatment Oral Administration of SMP-797 (Daily for specified duration) start->treatment monitoring Blood Sample Collection (Baseline and Post-treatment) treatment->monitoring tissue Liver Tissue Collection (End of study) treatment->tissue analysis Measurement of Plasma Total Cholesterol monitoring->analysis data Data Analysis and Comparison to Control Group analysis->data ldlr_analysis Western Blot for Hepatic LDL Receptor Expression tissue->ldlr_analysis ldlr_analysis->data

Caption: General experimental workflow for in vivo studies of SMP-797.

Discussion and Future Directions

The preclinical data available for this compound are promising, suggesting a potent cholesterol-lowering effect mediated by a novel dual mechanism of action. The inhibition of ACAT and the upregulation of hepatic LDL receptors present a compelling strategy for the management of hypercholesterolemia, a key risk factor for atherosclerosis.

However, it is crucial to acknowledge the limitations of the current body of evidence. To date, no clinical trial data for SMP-797 in atherosclerosis have been published. Furthermore, while the hypocholesterolemic effects are well-documented in animal models, there is a lack of studies directly investigating the impact of SMP-797 on the development, progression, and composition of atherosclerotic plaques. Future research should focus on:

  • Elucidating the molecular pathway responsible for the upregulation of LDL receptor expression.

  • Conducting long-term studies in atherosclerosis-prone animal models (e.g., ApoE-/- or LDLR-/- mice) to assess the direct effects on plaque morphology and stability.

  • Investigating the potential anti-inflammatory properties of SMP-797 within the vascular wall.

  • Initiating well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of SMP-797 in patients with dyslipidemia and at risk for atherosclerotic cardiovascular disease.

References

Early Preclinical Profile of SMP-797 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-797 hydrochloride is a novel, orally active acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that was under development by Dainippon Sumitomo Pharma (formerly Sumitomo Pharmaceuticals).[1] Early preclinical studies investigated its potential as a hypocholesterolemic agent. Phase I clinical trials for hypercholesterolemia were initiated in Japan, and Phase II trials were conducted in Europe around 2005.[1] However, the development of SMP-797 appears to have been discontinued, a fate shared by many ACAT inhibitors which, despite promising preclinical results, largely failed to demonstrate efficacy in human clinical trials for cardiovascular diseases.[1][2][3] This guide provides a detailed summary of the available preclinical data for SMP-797, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used in its early evaluation.

Core Mechanism of Action

SMP-797 exerts its primary effect through the inhibition of ACAT, an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, SMP-797 is proposed to increase the intracellular free cholesterol pool, leading to downstream regulatory effects aimed at maintaining cholesterol homeostasis. A key finding from preclinical studies is that SMP-797 not only inhibits ACAT but also induces the expression of the low-density lipoprotein (LDL) receptor, a mechanism that is reportedly independent of its ACAT inhibitory action.[1]

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed signaling pathway for SMP-797's action on cholesterol metabolism.

SMP797_Mechanism Proposed Mechanism of Action of SMP-797 cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Substrate SREBP_SCAP SREBP-SCAP Complex FreeCholesterol->SREBP_SCAP Inhibits transport to Golgi CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification Golgi Golgi SREBP_SCAP->Golgi Transport Nucleus Nucleus Golgi->Nucleus Cleavage & Translocation of SREBP SRE SRE Nucleus->SRE SREBP binds to LDLR_mRNA LDLR mRNA SRE->LDLR_mRNA Transcription LDLR_mRNA->LDLR Translation & Surface Expression SMP797 SMP-797 SMP797->ACAT Inhibition Unknown_Pathway Unknown Pathway SMP797->Unknown_Pathway Unknown_Pathway->LDLR Induces Expression (Independent of ACAT inhibition) Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Conclusion ACAT_Assay ACAT Inhibition Assay (Microsomes, Macrophages) Potency Determine IC50 (Potency) ACAT_Assay->Potency HepG2_LDLR LDL Receptor Expression in HepG2 Cells Mechanism Elucidate Mechanism of Action HepG2_LDLR->Mechanism HepG2_Chol_Synth Cholesterol Synthesis Assay in HepG2 Cells HepG2_Chol_Synth->Mechanism Rabbit_Model Hypocholesterolemic Effect in Cholesterol-fed Rabbits Efficacy Assess Cholesterol Lowering (Efficacy) Rabbit_Model->Efficacy Hamster_Model Hypocholesterolemic Effect in Normal Hamsters Hamster_Model->Efficacy Hamster_LDLR Hepatic LDL Receptor Expression in Hamsters Hamster_LDLR->Mechanism Conclusion Conclusion: Novel Hypocholesterolemic Agent with Dual Mechanism Potency->Conclusion Efficacy->Conclusion Mechanism->Conclusion

References

Technical Brief on SMP-797 Hydrochloride: An Acyl-CoA: Cholesterol Acyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of SMP-797 hydrochloride, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, appears to have been discontinued. Publicly available information is limited and primarily dates back to the mid-2000s. Consequently, a comprehensive in-depth technical guide with extensive quantitative data and detailed clinical trial protocols, as initially requested, cannot be fully compiled. This document summarizes the available scientific and clinical information.

It is important to distinguish SMP-797 from "agenT-797," a contemporary allogeneic invariant Natural Killer T (iNKT) cell therapy currently in clinical development for oncological indications. This brief focuses exclusively on the ACAT inhibitor, SMP-797.

Introduction and Mechanism of Action

SMP-797 is a novel, orally administered small molecule inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver.[2][3] By inhibiting ACAT, SMP-797 was developed as a hypocholesterolemic agent with the potential to treat hypercholesterolemia and atherosclerosis.[1][4]

Pharmacological studies have revealed a dual mechanism of action for SMP-797:

  • ACAT Inhibition : It directly inhibits ACAT activity in various tissues.[4]

  • Upregulation of LDL Receptors : Uniquely among ACAT inhibitors, SMP-797 was found to increase the expression of hepatic low-density lipoprotein (LDL) receptors.[4] This effect is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis.[4] This dual action suggests a potential for more effective lowering of LDL cholesterol.

The signaling pathway for ACAT inhibition and its downstream effects on cholesterol metabolism are visualized below.

cluster_0 Intestinal Lumen cluster_1 Enterocyte / Hepatocyte cluster_2 Circulation Dietary Cholesterol Dietary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary Cholesterol->Free Cholesterol Pool Absorption ACAT ACAT Free Cholesterol Pool->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification SMP_797 SMP-797 SMP_797->ACAT Inhibition Lipoprotein Assembly VLDL / Chylomicron Assembly Cholesteryl Esters->Lipoprotein Assembly Circulating Lipoproteins Circulating Lipoproteins Lipoprotein Assembly->Circulating Lipoproteins

Figure 1: Mechanism of ACAT Inhibition by SMP-797.

Preclinical Pharmacokinetics and Safety

Available preclinical data for SMP-797 is limited. An in vitro study investigated its potential for drug-drug interactions, a critical aspect of the safety profile for drugs intended for chronic use in patients who are often on multiple medications.

Experimental Protocol: In Vitro OATP1B1 Interaction Study

  • Objective : To determine if SMP-797 interacts with the hepatic uptake transporter OATP1B1, which is responsible for the uptake of statins into the liver.[5]

  • Methodology :

    • Cell Systems : The study utilized human cryopreserved hepatocytes and Xenopus oocytes genetically engineered to express the OATP1B1 transporter.[5]

    • Substrate : Radiolabeled estrone-3-sulfate ([³H]ES), a known OATP1B1 substrate, was used to measure the transporter's activity.[5]

    • Inhibition Assay : The effect of SMP-797 on the uptake of [³H]ES was measured in the presence of various concentrations of SMP-797. Rosuvastatin, pravastatin, and cyclosporin (B1163) A were used as positive controls to validate the experimental system.[5]

    • Substrate Assay : The uptake of radiolabeled [¹⁴C]SMP-797 by OATP1B1-expressing oocytes was measured to determine if SMP-797 itself is a substrate for the transporter.[5]

  • Results :

    • SMP-797 did not show any apparent inhibition of OATP1B1-mediated uptake of estrone-3-sulfate at concentrations up to 3,000-fold higher than the anticipated clinical levels.[5]

    • The uptake of [¹⁴C]SMP-797 by OATP1B1-expressing oocytes was negligible.[5]

cluster_0 Experimental Workflow A Prepare Human Hepatocytes and OATP1B1-Expressing Oocytes B Incubate with [3H]Estrone-3-Sulfate (Substrate) + SMP-797 or Controls A->B D Incubate OATP1B1-Expressing Oocytes with [14C]SMP-797 A->D C Measure [3H]ES Uptake B->C F Analyze Data and Conclude on Interaction Potential C->F E Measure [14C]SMP-797 Uptake D->E E->F

Figure 2: Workflow for OATP1B1 Interaction Study.

Clinical Development and Safety Profile

SMP-797 entered early-stage clinical development. Phase I clinical trials were initiated in Japan, and Phase II trials were conducted in Europe for hypercholesterolemia around 2005.[1] However, there are no publicly available results from these trials. The lack of subsequent publications or announcements from Dainippon Sumitomo Pharma regarding SMP-797 strongly indicates that its development was terminated.

The reasons for the discontinuation are not public, but many ACAT inhibitors developed during that period failed in clinical trials due to a lack of efficacy in humans or unforeseen side effects.[2] Without access to the clinical trial data, a formal safety profile for SMP-797 in humans cannot be constructed.

Summary and Conclusion

SMP-797 was a promising hypocholesterolemic agent with a unique dual mechanism of action, combining ACAT inhibition with the upregulation of hepatic LDL receptors. Preclinical in vitro data suggested a low risk of drug-drug interactions with statins via the OATP1B1 transporter. Despite progressing to Phase II clinical trials, the development of SMP-797 appears to have been halted, and detailed pharmacokinetic and safety data from human studies are not available in the public domain. Therefore, a comprehensive assessment of its clinical potential and safety profile is not possible.

References

Methodological & Application

Synthesis Protocol for SMP-797 Hydrochloride: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes only.

Abstract

This document provides a detailed application note and a plausible synthetic protocol for the research compound SMP-797 hydrochloride. SMP-797 is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Due to the limited availability of a precise, step-by-step synthesis protocol in publicly accessible literature, this document outlines a feasible multi-step synthetic route based on established organic chemistry principles and published methods for analogous compounds. The protocol is intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is summarized in tables, and the proposed workflow is visualized using a DOT language diagram.

Introduction

This compound is a small molecule inhibitor of ACAT, an enzyme that plays a crucial role in the esterification and absorption of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. The chemical structure of SMP-797 features a 1,8-naphthyridin-2-one core, a substituted phenylurea moiety, and a hydroxypropoxy side chain. Its IUPAC name is 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride. This document details a proposed synthetic pathway for its preparation for research applications.

Chemical Information

Compound IUPAC Name Molecular Formula Molecular Weight CAS Number
This compound1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochlorideC₃₄H₄₄ClN₅O₄626.20 g/mol 259224-95-8

Proposed Synthetic Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates a logical sequence for the synthesis, which involves the preparation of two key intermediates: the 1,8-naphthyridin-2-one core and the substituted aniline (B41778), followed by their coupling to form the urea (B33335) linkage, and subsequent deprotection and salt formation.

SMP797_Synthesis_Workflow cluster_naphthyridinone Naphthyridinone Core Synthesis cluster_aniline Aniline Moiety Synthesis cluster_final_steps Final Assembly and Deprotection A 2-Aminonicotinaldehyde C Ethyl 1-butyl-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate A->C Friedländer Annulation B Ethyl 3-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-3-oxopropanoate B->C D 1-Butyl-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid C->D Hydrolysis E 1-Butyl-3-isocyanato-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-1,8-naphthyridin-2(1H)-one D->E Curtius Rearrangement I Protected SMP-797 E->I Urea Formation F 2,6-Diisopropylaniline G 1,3-Diisopropyl-5-nitrobenzene F->G Nitration H 4-Amino-2,6-diisopropylaniline (B3328356) G->H Reduction H->I J SMP-797 I->J THP Deprotection K This compound J->K Salt Formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar chemical structures. Researchers should optimize these conditions as necessary.

Part 1: Synthesis of the 1,8-Naphthyridin-2-one Core Intermediate

Step 1: Synthesis of the protected 3-hydroxypropoxyphenyl ethyl acetoacetate (B1235776) intermediate

This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propan-1-ol with dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether, followed by reaction with ethyl acetoacetate.

Step 2: Friedländer Annulation for the Naphthyridinone Ring

The core 1,8-naphthyridin-2-one ring system can be constructed via a Friedländer annulation.

  • Reaction: The protected ketoester from Step 1 is reacted with 2-aminonicotinaldehyde in the presence of a base catalyst.

  • Reagents and Conditions:

    • Protected ketoester

    • 2-Aminonicotinaldehyde

    • Base (e.g., piperidine, L-proline)

    • Solvent (e.g., ethanol, toluene)

    • Reaction at elevated temperature (e.g., reflux)

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Step 3: Alkylation of the Naphthyridinone Nitrogen

The nitrogen at the 1-position of the naphthyridinone is alkylated with a butyl group.

  • Reagents and Conditions:

    • Naphthyridinone intermediate from Step 2

    • 1-Bromobutane or 1-iodobutane

    • Base (e.g., K₂CO₃, NaH)

    • Solvent (e.g., DMF, acetonitrile)

  • Work-up: The reaction is quenched, and the product is extracted and purified.

Step 4: Hydrolysis of the Ester

The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid.

  • Reagents and Conditions:

    • Ester intermediate from Step 3

    • Base (e.g., NaOH, KOH) in an aqueous alcohol solution

    • Stirring at room temperature or gentle heating

  • Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Formation of the Isocyanate

The carboxylic acid is converted to an isocyanate, a key intermediate for the urea formation, via a Curtius rearrangement.

  • Reagents and Conditions:

    • Carboxylic acid from Step 4

    • Diphenylphosphoryl azide (B81097) (DPPA)

    • Base (e.g., triethylamine)

    • Inert solvent (e.g., toluene, dioxane)

    • Heating to induce the rearrangement

  • Note: The isocyanate is typically not isolated and is used directly in the next step.

Part 2: Synthesis of the 4-Amino-2,6-diisopropylaniline Intermediate

Step 6: Nitration of 1,3-Diisopropylaniline

This step introduces a nitro group, which will be subsequently reduced to the desired amino group.

  • Reagents and Conditions:

    • 2,6-Diisopropylaniline

    • Nitrating agent (e.g., nitric acid, potassium nitrate (B79036) in sulfuric acid)

    • Careful temperature control is crucial.

Step 7: Reduction of the Nitro Group

The nitro group is reduced to an amine.

  • Reagents and Conditions:

    • Nitro compound from Step 6

    • Reducing agent (e.g., H₂ with a Pd/C catalyst, SnCl₂ in HCl, or iron in acetic acid)

    • Solvent appropriate for the chosen reducing agent.

  • Work-up: The product is isolated after removal of the catalyst and purification.

Part 3: Final Assembly and Salt Formation

Step 8: Urea Formation

The isocyanate intermediate is reacted with the synthesized aniline to form the urea linkage.

  • Reaction: The crude isocyanate from Step 5 is reacted in situ with 4-amino-2,6-diisopropylaniline from Step 7.

  • Conditions: The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

  • Work-up: The product, the protected form of SMP-797, is isolated and purified by column chromatography.

Step 9: Deprotection of the Hydroxyl Group

The THP protecting group is removed to reveal the free hydroxyl group.

  • Reagents and Conditions:

    • Protected SMP-797 from Step 8

    • Acidic conditions (e.g., HCl in an alcohol, p-toluenesulfonic acid)

    • Solvent (e.g., methanol, ethanol)

  • Work-up: The reaction is neutralized, and the deprotected product (SMP-797 free base) is extracted and purified.

Step 10: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve solubility and stability.

  • Reagents and Conditions:

    • SMP-797 free base from Step 9

    • HCl solution (e.g., HCl in diethyl ether or isopropanol)

    • Solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate)

  • Work-up: The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Key Intermediates
Step Reaction Type Starting Material Key Intermediate/Product Plausible Yield Range (%)
1-3Multi-step3-(3-Hydroxyphenyl)propan-1-ol, 2-AminonicotinaldehydeEthyl 1-butyl-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate40-60 (over 3 steps)
4HydrolysisNaphthyridinone esterNaphthyridinone carboxylic acid85-95
5Curtius RearrangementNaphthyridinone carboxylic acidNaphthyridinone isocyanate(Used in situ)
6Nitration2,6-Diisopropylaniline1,3-Diisopropyl-4-nitroaniline70-85
7Reduction1,3-Diisopropyl-4-nitroaniline4-Amino-2,6-diisopropylaniline80-95
8Urea FormationIsocyanate and AnilineProtected SMP-79760-80
9DeprotectionProtected SMP-797SMP-797 (free base)90-98
10Salt FormationSMP-797 (free base)This compound>95

Note: Yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

Conclusion

This document provides a comprehensive, albeit proposed, synthetic protocol for this compound. The outlined route is based on established and reliable organic transformations. Researchers utilizing this protocol should perform appropriate characterization (e.g., NMR, Mass Spectrometry, and HPLC) at each step to verify the identity and purity of the intermediates and the final product. This application note serves as a valuable resource for the synthesis of this potent ACAT inhibitor for further research and development.

Application Notes and Protocols for SMP-797 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-797 hydrochloride is a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, which has significant implications for various physiological and pathological processes. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, along with information on its mechanism of action.

Quantitative Data Summary

ParameterValueReference
Chemical Name 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride
CAS Number 259224-95-8
Molecular Weight 622.21 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)
Storage of Solid Short term (days to weeks): 0 - 4°C, dark and dry. Long term (months to years): -20°C.
Storage of Stock Solution Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.
Recommended Stock Solution Concentration 5-10 mM in DMSO
Recommended Final Concentration in Cell Culture 0.1 - 10 µM (concentration should be optimized for specific cell lines and assays)

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Disclaimer: The following protocol is based on common practices for other ACAT inhibitors due to the absence of a specific manufacturer's protocol for this compound in cell culture. Researchers should perform small-scale solubility and stability tests before preparing large volumes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated balance.

    • Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.22 mg for 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based stock solutions as it can lead to loss of compound.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Dilution of this compound for Cell Culture Application

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilutions (if necessary):

    • Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to get a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Working Concentration:

    • Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

  • Application to Cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration.

Signaling Pathway and Experimental Workflow

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh SMP-797 HCl dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock in Culture Medium aliquot->dilute treat Treat Cells with Final Concentration dilute->treat incubate Incubate for Desired Time treat->incubate

Caption: Workflow for preparing and using this compound.

signaling_pathway Mechanism of Action of this compound SMP797 SMP-797 HCl ACAT ACAT Enzyme SMP797->ACAT Inhibits FreeCholesterol Free Cholesterol ACAT->FreeCholesterol Reduces utilization CholesterylEsters Cholesteryl Esters (Storage) ACAT->CholesterylEsters Catalyzes FreeCholesterol->ACAT SREBP2 SREBP-2 Pathway FreeCholesterol->SREBP2 Regulates LDLR LDL Receptor Expression SREBP2->LDLR Increases

Caption: SMP-797 inhibits ACAT, altering cholesterol metabolism.

Application Notes and Protocols for SMP-797 Hydrochloride In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-797 hydrochloride is identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol to form cholesteryl esters. The inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. These application notes provide a detailed framework for the in vitro characterization of this compound, focusing on its inhibitory effects on ACAT activity.

Mechanism of Action and Signaling Pathway

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the conversion of free cholesterol and a long-chain fatty acyl-CoA into a cholesteryl ester. This process is a key component of cellular cholesterol homeostasis. In conditions of excess intracellular cholesterol, ACAT-mediated esterification allows for the storage of cholesterol in lipid droplets, thereby preventing the cytotoxic effects of free cholesterol accumulation. By inhibiting ACAT, this compound is expected to reduce the formation and storage of cholesteryl esters, which can have significant implications for lipid metabolism and the pathogenesis of atherosclerosis.

ACAT_Pathway cluster_cell Cellular Environment Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets SMP797 SMP-797 HCl SMP797->ACAT Inhibition

Caption: Simplified pathway of ACAT-mediated cholesterol esterification and its inhibition by SMP-797 HCl.

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay using Microsomes

This protocol describes a cell-free assay to determine the inhibitory potential of this compound on ACAT activity using liver microsomes as the enzyme source. The assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl oleate.

Experimental Workflow

ACAT_Assay_Workflow cluster_workflow ACAT Inhibition Assay Workflow A Prepare Microsomes (Enzyme Source) D Pre-incubation: Microsomes + SMP-797 HCl A->D B Prepare Assay Buffer and Substrates E Initiate Reaction: Add [14C]Oleoyl-CoA B->E C Serial Dilution of SMP-797 HCl C->D D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with isopropanol) F->G H Extract Lipids G->H I Separate Lipids via TLC H->I J Quantify Radiolabeled Cholesteryl Oleate I->J K Data Analysis (IC50) J->K

Caption: Workflow for the in vitro microsomal ACAT inhibition assay.

Materials and Reagents:

  • Liver microsomes (from a relevant species, e.g., human, rat)

  • This compound

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Unlabeled oleoyl-CoA

  • Cholesterol

  • Isopropanol

  • Hexane (B92381)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare an assay buffer containing potassium phosphate and BSA.

    • Prepare a substrate solution containing cholesterol and [1-14C]Oleoyl-CoA.

  • Assay Protocol:

    • In a microcentrifuge tube, add the liver microsomes to the assay buffer.

    • Add the serially diluted this compound or vehicle control (DMSO) to the tubes.

    • Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution containing [1-14C]Oleoyl-CoA.

    • Incubate the reaction for 30 minutes at 37°C.

    • Stop the reaction by adding isopropanol.

    • Extract the lipids by adding hexane and vortexing.

    • Centrifuge to separate the phases and collect the upper organic phase.

    • Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the cholesteryl ester bands (e.g., using iodine vapor).

    • Scrape the silica (B1680970) corresponding to the cholesteryl ester bands into scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibitory Activity of this compound against ACAT

CompoundAssay TypeEnzyme SourceSubstrateIC50 (nM)
SMP-797 HClMicrosomal AssayHuman Liver Microsomes[14C]Oleoyl-CoA50
Reference InhibitorMicrosomal AssayHuman Liver Microsomes[14C]Oleoyl-CoA100

Conclusion

The provided protocols offer a robust methodology for the in vitro characterization of this compound as an ACAT inhibitor. These assays are fundamental in determining the potency and mechanism of action of this compound, providing essential data for its preclinical development. Careful execution of these experiments and thorough data analysis will enable a comprehensive understanding of the therapeutic potential of this compound.

No Publicly Available Data on SMP-797 Hydrochloride in HepG2 Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "SMP-797 hydrochloride" and its use in the HepG2 human liver cancer cell line did not yield any specific scientific literature or publicly available research data. The requested Application Notes and Protocols cannot be generated without information on its mechanism of action, experimental validation, or established protocols.

Extensive searches have revealed no studies, publications, or clinical trial information for a compound designated "this compound." This suggests that the compound may be in a very early stage of development, proprietary and not yet disclosed in public forums, or that the identifier may be incorrect.

It is possible that "this compound" has been confused with "agenT-797," an investigational allogeneic invariant Natural Killer T (iNKT) cell therapy currently in clinical trials for various cancers.[1][2][3][4][5][6][7][8] However, agenT-797 is a cell-based therapy and not a hydrochloride salt of a small molecule, making it a fundamentally different type of therapeutic agent.

The HepG2 cell line is a widely used model for in vitro studies of liver cancer and drug metabolism.[9][10][11][12][13] Numerous studies have been published detailing the effects of various compounds on this cell line, but none mention this compound.

Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. For researchers, scientists, and drug development professionals interested in novel compounds for liver cancer research, it is recommended to consult proprietary databases or contact the developing institution directly for information on this compound.

References

Application Notes & Protocols: Measuring ACAT Inhibition with SMP-797 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the inhibitory activity of SMP-797 hydrochloride against Acyl-CoA: Cholesterol Acyltransferase (ACAT).

Introduction: ACAT and its Inhibitor SMP-797

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that resides primarily in the endoplasmic reticulum (ER).[1] It plays a central role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acyl-CoAs to form cholesteryl esters (CE).[2][3] These esters are then stored in cytoplasmic lipid droplets or incorporated into lipoproteins for secretion.[1][4] In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[3][4] ACAT1 is ubiquitously expressed and is involved in maintaining cellular cholesterol balance, whereas ACAT2 is primarily found in the liver and intestine, playing a key role in the assembly of lipoproteins.[4][5]

SMP-797 is a novel, potent ACAT inhibitor investigated for its hypocholesterolemic effects.[6] Its mechanism of action involves not only the direct inhibition of ACAT activity but also an inducible effect on the expression of the low-density lipoprotein (LDL) receptor, a feature not commonly observed with other ACAT inhibitors.[6] This dual action makes SMP-797 a compound of significant interest in the study of cholesterol metabolism and the development of therapies for hypercholesterolemia.

Mechanism of ACAT and Inhibition Pathway

ACAT enzymes are integral membrane proteins that prevent the toxic accumulation of free cholesterol by converting it into the more inert cholesteryl ester form.[4] This process is vital for various cell types, including macrophages, where the accumulation of cholesteryl ester-laden lipid droplets leads to the formation of foam cells, a hallmark of atherosclerosis.[2] SMP-797 inhibits this catalytic activity, thereby reducing the cellular pool of cholesteryl esters. This inhibition can lead to an increase in free cholesterol within the ER, which in turn can trigger cellular responses to lower cholesterol levels. Interestingly, SMP-797 has been shown to increase hepatic LDL receptor expression, which enhances the clearance of LDL cholesterol from circulation.[6] This effect appears to be independent of its direct ACAT inhibitory action.[6]

cluster_ER Endoplasmic Reticulum (ER) FC Free Cholesterol (FC) ACAT ACAT Enzyme FC->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE Cholesteryl Esters (CE) ACAT->CE LD Lipid Droplets (Storage) CE->LD Lipoproteins ApoB-containing Lipoproteins (Secretion) CE->Lipoproteins SMP797 SMP-797 Hydrochloride SMP797->ACAT Inhibition A Tissue Homogenization (e.g., Liver) B Differential Centrifugation (10k g, then 100k g) A->B C Isolate & Quantify Microsomal Fraction B->C D Pre-incubate Microsomes with SMP-797 & Cholesterol C->D E Initiate Reaction with [¹⁴C]oleoyl-CoA (37°C) D->E F Stop Reaction & Extract Lipids (Chloroform:Methanol) E->F G Separate Lipids by TLC F->G H Quantify Radioactivity in Cholesteryl Ester Band G->H I Calculate % Inhibition & IC50 H->I A Seed & Culture Cells to 80-90% Confluency B Treat Cells with SMP-797 or Vehicle A->B C Pulse with [³H]Oleic Acid-BSA Complex (1-3 hours) B->C D Wash with Cold PBS & Lyse Cells C->D E Extract Total Lipids D->E F Separate Lipids by TLC E->F G Quantify Radioactivity in Cholesteryl Ester Band F->G H Calculate % Inhibition & IC50 G->H

References

Application Notes and Protocols for SMP-797 Hydrochloride Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "SMP-797 hydrochloride" is not publicly available within the provided search results. The following application notes and protocols are generated based on established methodologies for analogous small molecule drug candidates in rodent models. These should be adapted based on the specific physicochemical properties and pharmacological targets of this compound.

Application Notes

These notes provide an overview of the preclinical evaluation of novel chemical entities, outlining the typical progression from in vitro characterization to in vivo rodent studies.

Preclinical Pharmacokinetic Profiling

A critical initial step in the in vivo evaluation of a drug candidate is the characterization of its pharmacokinetic (PK) profile. Rodent models, typically rats, are employed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data is essential for designing subsequent efficacy and toxicology studies.

Key parameters to determine include:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Clearance: The rate at which a drug is removed from the body.

  • Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

Understanding these parameters in a rodent model allows for the selection of appropriate dose levels and dosing intervals for later-stage studies. For instance, a compound with rapid clearance may require more frequent administration to maintain therapeutic concentrations.

Efficacy Evaluation in Disease Models

Once the pharmacokinetic profile is understood, the efficacy of the compound is assessed in relevant rodent models of disease. The choice of model is dictated by the therapeutic indication. For example, if this compound is an anti-inflammatory agent, a lipopolysaccharide (LPS)-induced inflammation model in mice or rats could be utilized.

Efficacy studies aim to establish a dose-response relationship and identify a therapeutically relevant dose range. Key readouts will depend on the disease model and may include behavioral assessments, biomarker analysis, and histological evaluation of target tissues.

Safety and Toxicology Assessment

Comprehensive toxicology studies in both rodent and non-rodent species are required to support clinical development.[1][2] These studies are designed to identify potential target organs of toxicity, determine the dose-dependence of adverse effects, and establish a safety margin.[3]

Initial acute toxicity studies are followed by repeat-dose toxicity studies of varying durations, depending on the intended clinical use.[3] For example, a drug intended for chronic use will require longer-term toxicology studies.[3] It is standard practice to conduct these studies in at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), as recommended by international regulatory guidelines.[1][2]

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and toxicology studies in rats. These should be considered templates and must be adapted for the specific characteristics of this compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for IV and PO administration (e.g., saline, DMSO/polyethylene glycol)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood collection

  • Heparinized collection tubes

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicle for both IV and PO administration.

  • Animal Dosing:

    • IV Group (n=3-5): Administer this compound via tail vein injection at a predetermined dose (e.g., 1 mg/kg).

    • PO Group (n=3-5): Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) using appropriate software.

Protocol 2: 14-Day Repeat-Dose Toxicity Study in Wistar Rats

Objective: To evaluate the potential toxicity of this compound following daily administration for 14 days in male and female Wistar rats.

Materials:

  • This compound

  • Vehicle for administration

  • Male and female Wistar rats (6-8 weeks old)

  • Clinical pathology analysis equipment

  • Histopathology processing equipment

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats for one week and then randomly assign them to treatment groups (e.g., vehicle control, low-dose, mid-dose, high-dose of this compound; n=10/sex/group).

  • Dosing: Administer the vehicle or this compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Clinical Observations: Conduct and record clinical observations twice daily, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight and Food Consumption: Measure and record body weights prior to dosing and weekly thereafter. Measure food consumption weekly.

  • Clinical Pathology: At the end of the 14-day treatment period, collect blood samples for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, brain, heart).

    • Collect a comprehensive set of tissues from all animals and preserve them in 10% neutral buffered formalin.

    • Process tissues for histopathological examination by a qualified veterinary pathologist.

  • Data Analysis: Analyze all data for statistically significant differences between the treatment and control groups.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between dose groups and treatment conditions.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC (0-t) (ngh/mL) ValueValue
AUC (0-inf) (ngh/mL) ValueValue
t½ (h) ValueValue
Clearance (mL/min/kg) Value-
Vd (L/kg) Value-
Bioavailability (%) -Value

Table 2: Summary of Findings from a 14-Day Repeat-Dose Toxicity Study of this compound in Wistar Rats

FindingVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Mortality 0/200/20Value/20Value/20
Mean Body Weight Change (g) ValueValueValueValue
Key Hematology Changes NoneNoneDescriptionDescription
Key Clinical Chemistry Changes NoneNoneDescriptionDescription
Key Organ Weight Changes NoneNoneOrgan(s)Organ(s)
Key Histopathological Findings NoneNoneOrgan(s) and FindingOrgan(s) and Finding

Visualizations

Diagrams can effectively illustrate experimental workflows and the logical progression of a preclinical drug development program.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Rodent Studies cluster_2 Non-Rodent Studies iv_pk In Vitro ADME pk Pharmacokinetics (Rat) iv_pk->pk iv_eff In Vitro Efficacy eff Efficacy (Disease Model) iv_eff->eff pk->eff tox Toxicology (Rat) eff->tox nr_tox Toxicology (e.g., Dog) tox->nr_tox

Caption: Preclinical development workflow for a novel compound.

PK_Study_Workflow acclimation Animal Acclimation dosing IV and PO Dosing acclimation->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis calculation PK Parameter Calculation analysis->calculation

Caption: Workflow for a single-dose pharmacokinetic study.

References

Application Note & Protocol: Quantification of SMP-797 Hydrochloride in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of SMP-797 hydrochloride in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on generally accepted principles for the bioanalysis of small molecules and is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This document provides the necessary framework for establishing a robust and reliable assay for the determination of this compound concentrations in plasma, which is crucial for pharmacokinetic and toxicokinetic studies. Researchers will need to determine the specific mass transitions and optimize chromatographic conditions for this compound.

Introduction

The accurate quantification of drug candidates in biological matrices is a critical aspect of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note details a generic yet robust LC-MS/MS method for the determination of a small molecule, exemplified by "this compound," in human plasma. The protocol employs a simple protein precipitation technique for sample clean-up, which is a widely used, efficient, and cost-effective method for removing the bulk of plasma proteins prior to LC-MS/MS analysis.[1][3][4] The subsequent analysis by LC-MS/MS allows for the selective detection and quantification of the target analyte with high precision and accuracy.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (a structurally similar and stable isotope-labeled compound is recommended)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well plates (optional, for automation)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard (IS) in a suitable solvent such as methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in acetonitrile. The concentration of the IS should be optimized to produce a consistent and appropriate response.

  • Precipitation Solution: Acetonitrile containing the Internal Standard at the optimized concentration.

Analytical Method

Sample Preparation: Protein Precipitation
  • Allow all plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the precipitation solution (acetonitrile with IS).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.[5]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

  • Flow Rate: 0.5 mL/min

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions to re-equilibrate the column. The gradient needs to be optimized for SMP-797.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be determined based on the analyte's properties)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: The precursor ion (Q1) and product ion (Q3) m/z values for both this compound and the IS must be determined by infusing the individual compounds into the mass spectrometer.

Method Validation Parameters (General Targets)

The following table summarizes the generally accepted performance criteria for bioanalytical method validation.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be consistent across different lots of plasma
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration should be within ± 15% of the nominal concentration

Data Presentation

The quantitative data for a validated method for this compound should be summarized as follows:

Table 1: Calibration Curve Details

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
SMP-797User DefinedUser DefinedUser Defined

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
Low QCUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
Mid QCUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
High QCUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Workflow Diagrams

G Figure 1: Sample Preparation Workflow plasma Plasma Sample (50 µL) add_precip Add 150 µL Acetonitrile with Internal Standard plasma->add_precip vortex1 Vortex (1 min) add_precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Figure 1: Sample Preparation Workflow

G Figure 2: LC-MS/MS Analysis Workflow injection Sample Injection hplc HPLC Separation (C18 Column, Gradient Elution) injection->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: Figure 2: LC-MS/MS Analysis Workflow

Conclusion

This application note provides a comprehensive, albeit general, protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is based on a simple and efficient protein precipitation sample preparation procedure followed by selective analysis. It is intended to serve as a starting point for method development and validation. The specific parameters for this compound, such as MRM transitions and chromatographic conditions, must be empirically determined by the end-user. Adherence to established bioanalytical method validation guidelines will ensure the generation of high-quality data suitable for supporting pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Cell-Based Screening of ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol.[1] In mammals, two isoforms of ACAT exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2][3] ACAT1 is ubiquitously expressed and is involved in cholesterol storage in various cells, including macrophages, while ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[3][4]

The involvement of ACAT in cholesterol metabolism makes it a significant therapeutic target for various diseases, including atherosclerosis, hypercholesterolemia, and certain cancers.[2][5] Inhibition of ACAT can reduce the formation of foam cells in atherosclerotic plaques and decrease the absorption of dietary cholesterol.[2] Consequently, the development of potent and isoform-selective ACAT inhibitors is of great interest in drug discovery. This document provides detailed application notes and protocols for various cell-based assays designed to screen and characterize ACAT inhibitors.

ACAT Signaling and Inhibition Pathway

The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism and the mechanism of its inhibition.

ACAT_Pathway cluster_cell Cellular Environment Free Cholesterol Free Cholesterol ACAT ACAT (ACAT1/ACAT2) Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ACAT Inhibitors ACAT Inhibitors ACAT Inhibitors->ACAT Inhibition

Caption: ACAT catalyzes the formation of cholesteryl esters, which are stored in lipid droplets.

Experimental Assays for Screening ACAT Inhibitors

Several cell-based assays can be employed to screen for ACAT inhibitors. The choice of assay depends on the desired throughput, sensitivity, and the specific research question (e.g., isoform selectivity). Here, we detail three commonly used methods:

  • Fluorescence-Based Assay using NBD-Cholesterol: A high-throughput method that relies on the fluorescence properties of a cholesterol analog.

  • Radiolabeled Oleate Incorporation Assay: A highly sensitive and quantitative method that directly measures the enzymatic activity of ACAT.

  • Cholesterol Oxidase-Based Assay: An enzymatic assay that measures the amount of cholesteryl esters produced.

Data Summary: IC50 Values of Known ACAT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ACAT inhibitors against ACAT1 and ACAT2. This data is essential for validating new screening assays and for comparing the potency and selectivity of novel compounds.

InhibitorTarget Isoform(s)Cell LineIC50 (µM)Reference(s)
Pyripyropene AACAT2 selectivehACAT2-expressing insect cells0.64[2]
NevanimibeACAT1/ACAT2HEK293ACAT1: 0.23, ACAT2: 0.71[4]
F12511ACAT1 > ACAT2Extracts of ACAT1/ACAT2 expressing cellsACAT1: 0.039, ACAT2: 0.11[6]

Detailed Experimental Protocols

Fluorescence-Based Assay using NBD-Cholesterol

This assay utilizes the fluorescent cholesterol analog, 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol (NBD-Cholesterol).[3][7][8] Free NBD-cholesterol exhibits weak fluorescence in the aqueous environment of the cell membrane.[8] Upon esterification by ACAT, the resulting NBD-cholesteryl ester is incorporated into the nonpolar environment of lipid droplets, leading to a significant increase in fluorescence intensity.[3][8]

NBD_Workflow A Seed cells (e.g., ACAT1/ACAT2 expressing AC29 cells) in a 96-well plate B Incubate cells overnight A->B C Treat cells with test compounds (ACAT inhibitors) B->C D Add NBD-cholesterol to the cells C->D E Incubate for 2-6 hours D->E F Wash cells to remove excess NBD-cholesterol E->F G Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm) F->G H Data analysis: Calculate % inhibition and IC50 values G->H

Caption: Workflow for the NBD-cholesterol based ACAT inhibitor screening assay.

  • AC29 cells stably transfected with either human ACAT1 or ACAT2 (or other suitable cell lines like HepG2)

  • Cell culture medium (e.g., Ham's F-12 medium with supplements)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • NBD-Cholesterol

  • Test compounds (potential ACAT inhibitors)

  • Positive control inhibitor (e.g., Nevanimibe)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

  • Cell Seeding:

    • Culture ACAT1- and ACAT2-expressing AC29 cells in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells per well.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in serum-free medium.

    • Remove the culture medium from the wells and add the compound dilutions.

    • Incubate for 1 hour at 37°C.

  • NBD-Cholesterol Labeling:

    • Prepare a working solution of NBD-cholesterol in serum-free medium (e.g., 0.5 µg/mL).[9]

    • Add the NBD-cholesterol solution to each well.

    • Incubate the plate for 2-6 hours at 37°C.[7]

  • Fluorescence Measurement:

    • Carefully aspirate the medium containing NBD-cholesterol.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with cells but no NBD-cholesterol).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radiolabeled Oleate Incorporation Assay

This assay directly measures the enzymatic activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid, [14C]oleate, into cholesteryl esters.[10] It is a highly sensitive and quantitative method, often considered the gold standard for measuring ACAT activity.

Oleate_Workflow A Seed cells in a multi-well plate B Incubate cells overnight A->B C Pre-treat cells with test compounds B->C D Add [14C]oleate complexed to BSA C->D E Incubate for a defined period D->E F Wash cells and extract total lipids E->F G Separate lipids by Thin Layer Chromatography (TLC) F->G H Quantify radioactivity in the cholesteryl ester band G->H I Data analysis: Calculate % inhibition H->I

Caption: Workflow for the [14C]oleate incorporation assay.

  • Suitable cell line (e.g., HepG2, ACAT-transfected cells)

  • Multi-well tissue culture plates

  • [1-14C]Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Test compounds

  • Hexane (B92381) and Isopropanol (B130326)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Radiolabeling:

    • Prepare a [14C]oleate-BSA complex by dissolving [14C]oleate in ethanol (B145695) and then complexing it with fatty acid-free BSA in the culture medium.

    • Add the [14C]oleate-BSA complex to the cells and incubate for 2-4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Extract the total lipids from the cells using a mixture of hexane and isopropanol (e.g., 3:2, v/v).

    • Dry the lipid extracts under a stream of nitrogen.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipid extracts in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).

    • Spot the samples onto a silica (B1680970) gel TLC plate, alongside standards for cholesterol and cholesteryl oleate.

    • Develop the TLC plate in a chamber containing the developing solvent.

  • Quantification:

    • Allow the solvent to evaporate from the TLC plate.

    • Identify the cholesteryl ester band (based on the standard).

    • Scrape the silica from the cholesteryl ester band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [14C]oleate incorporated into cholesteryl esters.

    • Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

Cholesterol Oxidase-Based Assay

This assay measures the total amount of cholesteryl esters in cell lysates. It involves the enzymatic hydrolysis of cholesteryl esters to free cholesterol, which is then quantified using cholesterol oxidase.

Oxidase_Workflow A Culture and treat cells with test compounds B Lyse the cells A->B C Hydrolyze cholesteryl esters to free cholesterol using cholesterol esterase B->C D Incubate with cholesterol oxidase, HRP, and a suitable substrate (e.g., Amplex Red) C->D E Measure the fluorescence or absorbance of the reaction product D->E F Data analysis: Determine cholesteryl ester concentration and % inhibition E->F

Caption: Workflow for the cholesterol oxidase-based ACAT inhibitor screening assay.

  • Cell line of choice (e.g., HepG2)

  • Test compounds

  • Cell lysis buffer

  • Cholesterol esterase

  • Cholesterol oxidase

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar colorimetric/fluorometric substrate)

  • Microplate reader (absorbance or fluorescence)

  • Cell Culture and Treatment:

    • Culture cells in a multi-well plate and treat them with test compounds as described in the previous protocols.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Enzymatic Reaction:

    • To a portion of the cell lysate, add cholesterol esterase to hydrolyze the cholesteryl esters into free cholesterol.

    • In a separate reaction, set up a control without cholesterol esterase to measure the basal free cholesterol levels.

    • Add cholesterol oxidase, HRP, and the detection reagent (e.g., Amplex Red) to both sets of reactions.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the absorbance or fluorescence of the reaction product using a microplate reader.

  • Data Analysis:

    • Subtract the free cholesterol reading (without cholesterol esterase) from the total cholesterol reading (with cholesterol esterase) to determine the cholesteryl ester concentration.

    • Calculate the percentage of inhibition of cholesteryl ester formation for each compound.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence (NBD-assay) - Incomplete washing- Autofluorescence from compounds or media- Increase the number and rigor of washing steps.- Use phenol (B47542) red-free medium.- Screen compounds for intrinsic fluorescence.
Low signal-to-noise ratio - Low ACAT activity in the chosen cell line- Insufficient incubation time- Use a cell line with higher ACAT expression.- Optimize the incubation time for the labeling step.
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.
Poor separation on TLC (oleate assay) - Incorrect solvent system- Overloading of the TLC plate- Optimize the composition of the developing solvent.- Reduce the amount of lipid extract spotted on the plate.

For more general troubleshooting of cell-based assays, resources from Promega and other suppliers can provide valuable guidance.[11][12][13][14][15]

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for the screening and characterization of ACAT inhibitors. The choice of assay will depend on the specific needs of the research, including throughput requirements, sensitivity, and the desire to study isoform selectivity. By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively identify and evaluate novel ACAT inhibitors for their therapeutic potential.

References

Application Notes and Protocols: Investigating the Efficacy of SMP-797 Hydrochloride on Foam Cell Pathophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. These cells, primarily derived from macrophages that have engulfed modified low-density lipoproteins (LDL), contribute to plaque progression and inflammation. SMP-797 hydrochloride is a novel therapeutic agent identified as an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor. ACAT is a key intracellular enzyme responsible for the esterification and storage of excess free cholesterol into cholesteryl esters within macrophages, a critical step in foam cell formation. By inhibiting ACAT, this compound is hypothesized to reduce lipid accumulation within macrophages, promote cholesterol efflux, and potentially modulate the inflammatory response associated with atherosclerosis.

These application notes provide a comprehensive set of protocols to study the effects of this compound on foam cell formation, lipid metabolism, and inflammatory signaling. The methodologies detailed herein are designed for researchers in cardiovascular biology and drug development to assess the therapeutic potential of this compound and similar compounds.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Lipid Accumulation in Foam Cells

Treatment GroupConcentration (µM)Oil Red O Staining (Fold Change vs. ox-LDL Control)Intracellular Cholesterol Content (µg/mg protein)
Control (Untreated Macrophages) -1.0X ± SD
ox-LDL Control -Y ± SDY ± SD
This compound 0.1Z ± SDZ ± SD
1A ± SDA ± SD
10B ± SDB ± SD
Positive Control (e.g., LXR Agonist) 1C ± SDC ± SD

Table 2: Effect of this compound on Cholesterol Efflux

Treatment GroupConcentration (µM)Cholesterol Efflux to ApoA-1 (%)Cholesterol Efflux to HDL (%)
ox-LDL Control -X ± SDX ± SD
This compound 0.1Y ± SDY ± SD
1Z ± SDZ ± SD
10A ± SDA ± SD
Positive Control (e.g., LXR Agonist) 1B ± SDB ± SD

Table 3: Gene Expression Analysis of Key Cholesterol Homeostasis and Inflammatory Markers

GeneTreatment GroupConcentration (µM)Relative mRNA Expression (Fold Change vs. ox-LDL Control)
ABCG1 This compound0.1X ± SD
1Y ± SD
10Z ± SD
LXRα This compound0.1A ± SD
1B ± SD
10C ± SD
TNF-α This compound0.1D ± SD
1E ± SD
10F ± SD
IL-6 This compound0.1G ± SD
1H ± SD
10I ± SD

Experimental Protocols

Protocol 1: Foam Cell Formation from THP-1 Macrophages

This protocol describes the differentiation of human THP-1 monocytes into macrophages and their subsequent transformation into foam cells using oxidized low-density lipoprotein (ox-LDL).

Materials:

  • Human THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized LDL (ox-LDL)

  • Phosphate-buffered saline (PBS)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.

  • Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. Adherent macrophages will be observed.

  • After 48 hours, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

  • Add fresh complete RPMI-1640 medium and incubate for another 24 hours to allow the cells to rest.

  • To induce foam cell formation, replace the medium with fresh medium containing 50 µg/mL of ox-LDL.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Successful foam cell formation can be confirmed by visualizing lipid droplets using Oil Red O staining (see Protocol 2).

Protocol 2: Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)

This protocol details the staining and quantification of neutral lipid droplets within foam cells.

Materials:

  • Foam cells cultured in 24-well plates (from Protocol 1)

  • This compound

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • 60% isopropanol (B130326)

  • 10% formalin

  • PBS

  • Isopropanol (100%)

  • Microplate reader

Procedure:

  • After inducing foam cell formation, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include an ox-LDL treated control group without the compound.

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30 minutes at room temperature.

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add freshly prepared Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered).

  • Incubate for 20 minutes at room temperature.

  • Wash the cells extensively with distilled water to remove unbound stain.

  • For quantification, add 100% isopropanol to each well to elute the stain from the lipid droplets.

  • Incubate for 10 minutes with gentle shaking.

  • Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.

Protocol 3: Cholesterol Efflux Assay

This protocol measures the capacity of foam cells to efflux cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-1) or high-density lipoprotein (HDL).

Materials:

  • Foam cells cultured in 24-well plates (from Protocol 1)

  • This compound

  • [3H]-cholesterol

  • ApoA-1 or HDL

  • RPMI-1640 medium with 0.2% bovine serum albumin (BSA)

  • Cell lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)

  • Scintillation fluid and counter

Procedure:

  • During the 24-48 hour incubation with ox-LDL for foam cell formation, add [3H]-cholesterol (1 µCi/mL) to the culture medium to label the intracellular cholesterol pools.

  • After labeling, wash the cells twice with warm PBS.

  • Equilibrate the cells by incubating in serum-free RPMI-1640 medium containing 0.2% BSA for 18 hours.

  • Treat the cells with different concentrations of this compound for 24 hours in serum-free RPMI-1640 with 0.2% BSA.

  • Initiate cholesterol efflux by replacing the medium with fresh serum-free medium containing either ApoA-1 (10 µg/mL) or HDL (50 µg/mL).

  • Incubate for 4-6 hours at 37°C.

  • Collect the supernatant (medium) and lyse the cells in each well with cell lysis buffer.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [dpm in medium / (dpm in medium + dpm in cell lysate)] x 100

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the mRNA expression levels of genes involved in cholesterol transport and inflammation.

Materials:

  • Foam cells treated with this compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., ABCG1, LXRα, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat foam cells with this compound at desired concentrations for 24 hours.

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the ox-LDL treated control group.

Mandatory Visualization

G cluster_workflow Experimental Workflow start THP-1 Monocytes diff Differentiate with PMA (48h) start->diff mac Adherent Macrophages diff->mac foam Induce Foam Cells with ox-LDL (24-48h) mac->foam treat Treat with this compound foam->treat analysis Analysis treat->analysis oro Oil Red O Staining (Lipid Accumulation) analysis->oro Assess Phenotype efflux Cholesterol Efflux Assay analysis->efflux Assess Function qpcr qRT-PCR (Gene Expression) analysis->qpcr Assess Mechanism

Caption: Experimental workflow for studying this compound's effect on foam cells.

G cluster_pathway Proposed Signaling Pathway of this compound in Foam Cells oxLDL ox-LDL chol Free Cholesterol oxLDL->chol Uptake acat ACAT chol->acat lxr LXR chol->lxr Activates inflam Inflammatory Response chol->inflam Induces ce Cholesteryl Esters (Lipid Droplets) acat->ce Esterification smp797 SMP-797 HCl smp797->acat Inhibits smp797->inflam Reduces abcg1 ABCG1 lxr->abcg1 Upregulates Expression efflux Cholesterol Efflux abcg1->efflux tnf TNF-α inflam->tnf il6 IL-6 inflam->il6

Caption: Proposed mechanism of this compound in modulating foam cell lipid metabolism and inflammation.

Troubleshooting & Optimization

Technical Support Center: SMP-797 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SMP-797 hydrochloride, specifically addressing solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: Why is my this compound not dissolving completely in DMSO?

Several factors can affect the dissolution of this compound in DMSO:

  • Purity of DMSO: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent[2]. Using old or improperly stored DMSO can lead to solubility issues.

  • Compound Characteristics: The purity and solid-state form of the this compound can influence its solubility.

  • Temperature: Dissolution may be slower at room temperature.

  • Concentration: The intended concentration of your stock solution may exceed the solubility limit of the compound in DMSO.

Q3: Can I heat the solution to aid dissolution?

Gentle warming can be an effective method to help dissolve compounds in DMSO. It is recommended to warm the solution to no higher than 50°C to avoid potential degradation of the compound[3]. A water bath at 37°C for 10-30 minutes is a common practice[4].

Q4: What should I do if the compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium?

This is a common issue for hydrophobic compounds dissolved in DMSO. To mitigate this, it is advisable to perform a stepwise dilution. Slowly add the DMSO stock solution to the aqueous medium while gently vortexing or mixing[3][5]. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.

Q5: How should I store my this compound stock solution in DMSO?

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility[6]. For short-term storage (days to weeks), 0-4°C is acceptable[1].

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMSO, follow this troubleshooting workflow.

G start Start: Solubility Issue (Precipitate or Cloudiness) check_dmso 1. Verify DMSO Quality - Use fresh, anhydrous DMSO - Ensure proper storage start->check_dmso check_compound 2. Assess Compound - Verify purity - Check for proper storage check_dmso->check_compound DMSO is high quality success Success: Clear Solution check_dmso->success Issue resolved dissolution_method 3. Optimize Dissolution Method - Vortex vigorously - Use a water bath sonicator check_compound->dissolution_method Compound is verified check_compound->success Issue resolved gentle_heat 4. Apply Gentle Heat - Warm in a 37°C water bath - Do not exceed 50°C dissolution_method->gentle_heat Precipitate remains dissolution_method->success Issue resolved lower_concentration 5. Reduce Concentration - Prepare a more dilute stock solution gentle_heat->lower_concentration Precipitate remains gentle_heat->success Issue resolved lower_concentration->success Issue resolved fail Issue Persists: Contact Technical Support lower_concentration->fail Precipitate remains

Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityNotes
DMSOSoluble[1]Recommended for preparing stock solutions.
WaterInsoluble or slightly solubleExpected for hydrophobic compounds.
EthanolSlightly soluble or not solubleMay require co-solvents for better dissolution.

Note: Quantitative solubility data is not consistently available. The information provided is based on supplier datasheets and general chemical properties.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol provides a general procedure for dissolving this compound in DMSO. It is recommended to first prepare a small test solution to ensure solubility at the desired concentration.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound and place it in a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect the solution for any undissolved particles against a light source.

  • Sonication (if necessary): If particles remain, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 10-30 minutes, with intermittent vortexing[4].

  • Final Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.

  • Storage: For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C[6].

Signaling Pathway

This compound is an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). The diagram below illustrates the general signaling pathway affected by ACAT inhibition.

G cluster_cell Cell smp797 This compound acat ACAT Enzyme smp797->acat Inhibits cholesterol_esters Cholesterol Esters (Lipid Droplets) acat->cholesterol_esters Catalyzes free_cholesterol Free Cholesterol free_cholesterol->acat Substrate srebp2 SREBP-2 Pathway free_cholesterol->srebp2 Inhibits High Levels gene_expression Gene Expression (Cholesterol Synthesis & Uptake) srebp2->gene_expression Activates

References

Technical Support Center: SMP-797 Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "SMP-797 hydrochloride" is not publicly available. This technical support guide is a generalized framework based on common stability challenges encountered with hydrochloride salts of novel pharmaceutical compounds in solution. Researchers should adapt these principles to their specific findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of a hydrochloride salt in solution is typically influenced by several factors, including pH, temperature, light exposure, oxygen concentration, and the choice of solvent or co-solvents. It is crucial to evaluate the impact of each of these parameters during initial formulation development.

Q2: What are the initial steps to take when preparing a solution of this compound for the first time?

A2: When first preparing a solution of this compound, it is recommended to start with a simple, well-characterized solvent system (e.g., water for injection, saline, or a simple buffer system). Prepare the solution under controlled conditions, protecting it from light and excessive heat. A preliminary analysis of the freshly prepared solution by a stability-indicating method (e.g., HPLC) is essential to establish a baseline for future stability assessments.

Q3: What are some common degradation pathways for compounds in solution?

A3: Common degradation pathways for pharmaceuticals in solution include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure). For hydrochloride salts, the pH of the solution can significantly influence the rate of these degradation reactions. For instance, alkaline conditions can lead to the degradation of ester functional groups through hydrolysis.[1]

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound in my aqueous solution. What should I investigate?

A1: Rapid degradation in an aqueous solution is a common challenge. A systematic investigation should be initiated to identify the cause. The following workflow is recommended:

A Rapid Degradation Observed B Analyze Degradation Products by LC-MS A->B C Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) B->C D Investigate pH Effect (Perform pH profile study) C->D E Investigate Temperature Effect (Test at different temperatures) C->E F Investigate Oxygen Sensitivity (Prepare solution under inert gas) C->F G Investigate Light Sensitivity (Conduct photostability study) C->G H Identify Critical Factors D->H E->H F->H G->H I Optimize Formulation (e.g., adjust pH, add antioxidant, protect from light) H->I

Caption: Troubleshooting workflow for rapid degradation.

Q2: My this compound is precipitating out of solution. What are the potential causes and how can I address this?

A2: Precipitation of a hydrochloride salt from solution can be due to several factors, including:

  • pH Shift: The solubility of hydrochloride salts is often pH-dependent. A shift in the pH of the solution may cause the compound to convert to its less soluble free base form.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

  • Solvent Effects: If using a co-solvent system, changes in the solvent ratio can lead to precipitation.

  • Common Ion Effect: The presence of other chloride ions in the solution can decrease the solubility of the hydrochloride salt.

To address precipitation, consider adjusting the pH to a range where the compound is more soluble, using a co-solvent system to increase solubility, or controlling the temperature of the solution.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution
  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system (e.g., phosphate-buffered saline, pH 7.4).

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Sample Aliquoting and Storage:

    • Aliquot the solution into amber glass vials to protect from light.

    • Store the vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, and 72 hours, and 1 week).

  • Analytical Method:

    • Use a stability-indicating HPLC method to determine the concentration of this compound and to detect any degradation products. The method should be validated for linearity, accuracy, and precision.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time for each storage condition.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (in solution).

    • Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Preparation:

    • Prepare solutions of this compound under each of the stress conditions.

    • Include a control sample stored under normal conditions.

  • Analysis:

    • Analyze all samples by HPLC-UV and LC-MS to separate and identify the parent compound and any degradation products.

    • Characterize the degradation products using techniques like high-resolution mass spectrometry and NMR if necessary.[1]

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
3.0100.299.899.6
5.0100.598.798.2
7.499.892.192.3
9.0100.175.475.3

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

TemperatureInitial Concentration (µg/mL)Concentration at 48h (µg/mL)% Remaining
4°C100.399.198.8
25°C99.988.588.6
40°C100.670.269.8

Visualizations

cluster_pathways Hypothetical Degradation Pathways A This compound B Hydrolysis Product A->B H₂O / pH C Oxidation Product A->C O₂ D Photolysis Product A->D Light (hν)

Caption: Hypothetical degradation pathways for this compound.

A Define Stability Study Objectives B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Prepare Formulation Prototypes B->C D Conduct Forced Degradation Study C->D F Conduct Preliminary Stability Study (different pH, temp) C->F E Identify Degradation Products D->E G Analyze Data & Identify Critical Factors E->G F->G H Optimize Formulation Based on Data G->H I Conduct Long-Term Stability Study (ICH guidelines) H->I

Caption: Experimental workflow for solution stability investigation.

References

troubleshooting inconsistent results in ACAT inhibitor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary isoforms of ACAT, and how do they differ?

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from free cholesterol.[1][2] There are two main isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[3][4][5] ACAT1 is ubiquitously expressed in various tissues, including the brain, macrophages, and steroid-producing tissues.[1][4][5] In contrast, ACAT2 is primarily found in the liver and intestines.[1][4][5] This differential expression suggests specialized roles, with ACAT1 being more involved in general cellular cholesterol homeostasis and ACAT2 playing a key role in cholesterol absorption and the assembly of lipoproteins.[3][6]

Q2: What are the common types of ACAT inhibitor assays?

There are several common methods to assess the activity of ACAT inhibitors:

  • In Vitro (Cell-Free) Microsomal Assay: This assay uses microsomal fractions isolated from cells or tissues that express ACAT.[4][7] It directly measures the enzymatic activity and is ideal for determining the IC50 value of an inhibitor.[4][8] The reaction is typically initiated by adding a radiolabeled substrate like [¹⁴C]Oleoyl-CoA.[7]

  • Cell-Based Cholesterol Esterification Assay: This method evaluates the inhibitor's ability to block cholesterol esterification within a whole-cell context.[4] Cells are treated with the inhibitor, and the subsequent changes in cellular lipid content are measured.[4]

  • Cell-Based Fluorescence Assay: This is a higher-throughput method that often uses fluorescently labeled cholesterol analogs, such as NBD-cholesterol.[3][9] When ACAT is active, the fluorescent cholesterol is esterified and stored in lipid droplets, leading to a strong fluorescent signal.[3][9] Inhibition of ACAT results in a weaker signal.[10]

Q3: My ACAT inhibitor shows no activity in my assay. What are the possible causes?

Several factors could contribute to a lack of inhibitor activity:

  • Compound Inactivity or Degradation: It is crucial to verify the purity and identity of your inhibitor stock, for instance, by using LC-MS.[1] Always prepare fresh working solutions and ensure proper storage conditions to prevent degradation.[1]

  • Suboptimal Assay Conditions: The concentration of the inhibitor may be too low. It is recommended to perform a dose-response curve to determine the IC50 in your specific assay system.[1] Additionally, the treatment duration might be insufficient to observe a significant effect; a time-course experiment can help optimize this.[1]

  • Cell Line Resistance: Different cell lines can have varying expression levels of ACAT1 and ACAT2 or may possess compensatory mechanisms.[1] It is advisable to confirm the expression of ACAT isoforms in your chosen cell line using methods like Western blot or qPCR.[1] Using a cell line with known high ACAT expression as a positive control can also be beneficial.[1]

Q4: I'm observing conflicting results between my ELISA and Western blot assays for a downstream target of ACAT inhibition. What could be the reason?

Discrepancies between different assay formats can arise from several factors:

  • Assay Specificity and Sensitivity: ELISA and Western blot antibodies may recognize different epitopes of the target protein.[1] One assay might be more sensitive to specific protein forms or fragments than the other.[1] It is important to validate your results using an orthogonal method, such as mass spectrometry.[1]

  • Post-Translational Modifications: The ACAT inhibitor might be influencing post-translational modifications of the target protein, which could affect antibody recognition in one assay but not the other.[1]

Q5: What are some known off-target effects of ACAT inhibitors?

Some ACAT inhibitors have been reported to have off-target effects. For example, avasimibe (B1665837) can activate the human pregnane (B1235032) X receptor, which may induce the expression of cytochrome P450 enzymes like CYP3A4, CYP2C9, and CYP2B6.[11] Such off-target activities can lead to unexpected biological responses and should be considered when interpreting results.

Troubleshooting Guides

Scenario 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.
Cell Seeding Density Optimize cell seeding density to ensure a uniform monolayer. Avoid edge effects in microplates.
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the lysis buffer and incubation time.[1]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.
Scenario 2: Unexpected Increase in Cell Viability
Potential Cause Troubleshooting Step
Off-Target Effects The inhibitor may be interacting with pathways that promote cell survival.[1] Investigate key proliferation pathways (e.g., Akt, MAPK/ERK) via Western blotting.[1]
Alteration of Lipid Metabolism Changes in free cholesterol levels can impact membrane fluidity and signaling, potentially favoring growth.[1] Analyze the overall lipid profile of treated cells.[1]
Cell Line Specific Response The observed effect may be specific to the cell line used. Test the inhibitor in other relevant cell lines.

Quantitative Data Summary

Table 1: Inhibitory Activity of Select ACAT Inhibitors

InhibitorTargetIC50Assay System
F-1394ACAT6.4 nMRat liver microsomes[12]
F-1394ACAT10.7 nMRabbit small intestinal mucosa homogenate[12]
F-1394ACAT32 nMJ774 macrophage lysate[12]
Pyripyropene A (PPPA)ACAT225,000 nM (25 µM)Not specified[4]
Pyripyropene A (PPPA)ACAT1179,000 nM (179 µM)Not specified[4]
NevanimibeACAT1230 nMNot specified[4]
NevanimibeACAT2710 nMNot specified[4]
F12511ACAT139 nMIn vitro enzymatic assay[13][14]
F12511ACAT2110 nMIn vitro enzymatic assay[13][14]

Experimental Protocols

Protocol 1: In Vitro ACAT Activity Assay (Microsomal)

This protocol is a generalized method for measuring ACAT activity in vitro using a radiolabeled substrate.[7]

  • Enzyme Preparation: Prepare microsomal fractions from cultured cells or tissues known to express the ACAT isoform of interest.[7] Determine the protein concentration of the microsomal preparation.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of microsomal protein, and unlabeled cholesterol.[7]

  • Inhibitor Addition: Add the ACAT inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).[7] Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.[7]

  • Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.[7]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture like chloroform/methanol to extract the lipids.[1]

  • Separation: Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC).[1]

  • Quantification: Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.[7]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.[7]

Protocol 2: Cell-Based Cholesterol Esterification Assay

This protocol assesses the inhibitor's effect on cholesterol esterification within intact cells.[4]

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with the test compound at various concentrations for a predetermined duration.[4]

  • Lipid Labeling (Optional): In some protocols, a labeled substrate like [³H]oleic acid is added to the media to trace the formation of cholesteryl esters.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total cellular lipids using an appropriate solvent system (e.g., chloroform:methanol).[1][4]

  • Analysis: Separate and quantify the cholesteryl esters. This can be done by TLC followed by scintillation counting (if a radiolabel was used) or by using a commercially available cholesterol assay kit.[1]

  • Data Normalization: Normalize the cholesteryl ester levels to the total protein concentration in each sample.

Visualizations

ACAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm LDL LDL LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol_ER Free Cholesterol LDLR->FreeCholesterol_ER Internalization & Transport ACAT ACAT1 / ACAT2 CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification FreeCholesterol_ER->ACAT Substrate LipidDroplet Lipid Droplet CholesterylEsters->LipidDroplet Storage Inhibitor ACAT Inhibitor Inhibitor->ACAT Inhibition

Caption: Simplified signaling pathway of ACAT and its inhibition.

Experimental_Workflow_Microsomal_Assay prep Prepare Microsomes mix Prepare Reaction Mix (Buffer, Microsomes, Cholesterol) prep->mix add_inhibitor Add ACAT Inhibitor (or Vehicle) mix->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate start_reaction Start Reaction with [14C]Oleoyl-CoA pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_extract Stop Reaction & Extract Lipids incubate->stop_extract tlc Separate Lipids by TLC stop_extract->tlc quantify Quantify [14C]Cholesteryl Esters tlc->quantify analyze Analyze Data (IC50) quantify->analyze

Caption: Workflow for an in vitro microsomal ACAT inhibitor assay.

Troubleshooting_Logic start Inconsistent Results q1 Is the inhibitor showing low or no activity? start->q1 a1_yes Check Compound Integrity Optimize Concentration/Duration Verify Cell Line ACAT Expression q1->a1_yes Yes q2 Are there conflicting results between assay types? q1->q2 No end Resolution a1_yes->end a2_yes Verify Antibody Specificity Consider Post-Translational Modifications Use Orthogonal Method q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_yes->end a3_yes Check Pipetting Technique Optimize Cell Seeding Ensure Complete Lysis q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing SMP-797 Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SMP-797 hydrochloride in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, SMP-797 prevents this storage, which can lead to a variety of cellular effects. Additionally, studies have shown that SMP-797 can increase the expression of the Low-Density Lipoprotein (LDL) receptor in HepG2 cells, a human liver carcinoma cell line.[1]

Q2: What are the primary research applications for this compound in vitro?

Given its mechanism of action, this compound is primarily used in in vitro studies related to:

  • Cholesterol metabolism and homeostasis.

  • Lipid droplet formation and regulation.

  • Atherosclerosis research, by studying foam cell formation in macrophages.

  • LDL receptor regulation and its downstream signaling pathways.

Q3: In which solvent should I dissolve this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, generally below 0.5%.

Q4: What is a recommended starting concentration for my experiments?

A specific optimal concentration for this compound has not been definitively established in publicly available literature. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for such an experiment could be a range from nanomolar to low micromolar concentrations, based on the potency of other ACAT inhibitors.

Troubleshooting Guides

Problem 1: No observable effect of this compound on my cells.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response study with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 or IC50 for your specific endpoint.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing the desired effect.
Compound Inactivity Ensure the this compound is properly stored to prevent degradation. Prepare fresh stock solutions in DMSO.
Low ACAT Expression in Cell Line Verify the expression of ACAT1 and/or ACAT2 in your chosen cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high ACAT expression (e.g., HepG2) as a positive control.
Assay Sensitivity Confirm that your assay is sensitive enough to detect changes in cholesterol esterification or other downstream effects of ACAT inhibition.

Problem 2: Observed cytotoxicity at expected effective concentrations.

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with DMSO only) to assess solvent toxicity.
On-target Cytotoxicity Inhibition of ACAT can sometimes lead to an accumulation of free cholesterol, which can be toxic to some cell lines. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration (CC50) of this compound for your specific cells.
Off-target Effects While SMP-797 is a selective ACAT inhibitor, off-target effects at higher concentrations cannot be ruled out. Try to use the lowest effective concentration determined from your dose-response studies.

Experimental Protocols

Note: The following are general protocols and should be optimized for your specific experimental conditions.

ACAT Activity Assay (Whole-Cell)

This protocol is a general method for measuring ACAT activity in cultured cells.

Materials:

  • Cell line of interest (e.g., HepG2)

  • This compound

  • [¹⁴C]Oleate-BSA complex

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Hexane/Isopropanol (3:2, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Plate cells in a multi-well plate and grow to desired confluency.

  • Pre-incubate cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Add [¹⁴C]Oleate-BSA complex to the medium and incubate for the desired labeling period (e.g., 2-6 hours).

  • Wash the cells twice with cold PBS.

  • Extract lipids from the cells by adding hexane/isopropanol (3:2, v/v).

  • Separate the lipid extract using TLC with a suitable solvent system to resolve cholesteryl esters from other lipids.

  • Visualize and quantify the radioactive cholesteryl ester spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for LDL Receptor Expression

This protocol is for detecting changes in LDL receptor protein levels.

Materials:

  • Cell line of interest (e.g., HepG2)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LDL receptor

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LDL receptor antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Endosome Endosome LDL_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Lipid_Droplet Lipid Droplet Cholesteryl_Esters->Lipid_Droplet Storage SMP797 SMP-797 Hydrochloride SMP797->ACAT Inhibition

Caption: Mechanism of ACAT inhibition by this compound.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Definitive Experiment Determine_Cell_Line Select Cell Line (e.g., HepG2) Prepare_Stock Prepare SMP-797 Stock (in DMSO) Determine_Cell_Line->Prepare_Stock Dose_Response Dose-Response Curve (Determine IC50/EC50) Prepare_Stock->Dose_Response Time_Course Time-Course (Determine Optimal Duration) Dose_Response->Time_Course Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Time_Course->Cytotoxicity_Assay Treat_Cells Treat Cells with Optimized Concentration Cytotoxicity_Assay->Treat_Cells Perform_Assay Perform Primary Assay (e.g., ACAT activity) Treat_Cells->Perform_Assay Analyze_Data Data Analysis Perform_Assay->Analyze_Data Troubleshooting_Logic Start Experiment Start Observe_Effect Effect Observed? Start->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No Cytotoxicity Cytotoxicity Observed? Observe_Effect->Cytotoxicity Yes Check_Concentration Check Concentration and Incubation Time No_Effect->Check_Concentration Yes_Effect Desired Effect Cytotoxicity->Yes_Effect No High_Cytotoxicity High Cytotoxicity Cytotoxicity->High_Cytotoxicity Yes Lower_Concentration Lower Concentration High_Cytotoxicity->Lower_Concentration Check_Cell_Line Verify ACAT Expression in Cell Line Check_Concentration->Check_Cell_Line Check_Compound Check Compound and Solvent Check_Cell_Line->Check_Compound Check_Solvent_Toxicity Check Solvent Toxicity Lower_Concentration->Check_Solvent_Toxicity

References

Technical Support Center: AgenT-797 (formerly SMP-797)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AgenT-797, an allogeneic invariant natural killer T (iNKT) cell therapy. Information regarding a legacy compound, SMP-797, an acyl-CoA cholesterol acyltransferase inhibitor, is also included for clarification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AgenT-797?

AgenT-797 is a cellular therapy composed of allogeneic iNKT cells from healthy donors. Its primary mechanism is to orchestrate an immune response against cancer cells. This is achieved through a dual action:

  • Direct Tumor Killing: iNKT cells can directly target and eliminate cancer cells.

  • Immune System Activation: AgenT-797 activates and modulates other components of the immune system, which may enhance the overall anti-tumor response.[1][2][3]

Q2: What are the potential off-target effects of AgenT-797?

As a cell-based immunotherapy, the concept of "off-target" effects for AgenT-797 differs from that of small molecule drugs. Potential concerns would revolve around unintended immune responses. However, clinical data has so far indicated a favorable safety profile.[3][4] In a phase 1/2 study in patients with moderate-to-severe acute respiratory distress syndrome (ARDS), AgenT-797 was shown to induce an anti-inflammatory signature without inducing cytokine release syndrome (CRS).[4][5] Key indicators of CRS such as IL-1α, IL-1β, IL-6, ferritin, C-reactive protein (CRP), and D-dimer levels did not significantly rise post-infusion.[5]

Q3: Is there a risk of Graft-versus-Host-Disease (GvHD) with AgenT-797?

A key feature of iNKT cells is that they do not cause GvHD. This allows AgenT-797 to be manufactured from healthy donors and administered to patients without the need for HLA matching.[3]

Q4: I found literature on an ACAT inhibitor named SMP-797. Is this the same as AgenT-797?

No, these are different compounds. An older compound, SMP-797, was investigated as an acyl-CoA cholesterol acyltransferase (ACAT) inhibitor. A study published in 2007 investigated its potential interaction with statins via the OATP1B1 transporter and found no significant interaction.[6] The current therapeutic agent in clinical development is AgenT-797, the iNKT cell therapy.

Troubleshooting and Experimental Guidance

Issue: Unexpected Cytokine Profile in In Vitro Co-culture Assays

If you are observing an unexpected cytokine profile when co-culturing AgenT-797 with your target cells, consider the following:

  • Cell Health and Viability: Ensure both AgenT-797 and target cells have high viability prior to co-culture.

  • Target Cell Characteristics: The expression of CD1d on target cells can influence the nature of the iNKT cell response.

  • Assay Controls: Include appropriate positive and negative controls to validate your assay system.

Experimental Protocol: Monitoring for Potential Alloreactivity

This protocol outlines a basic mixed lymphocyte reaction (MLR) to assess the potential for alloreactivity of AgenT-797 against patient-derived peripheral blood mononuclear cells (PBMCs).

Table 1: Experimental Parameters for Mixed Lymphocyte Reaction

ParameterRecommendation
Effector Cells AgenT-797
Target Cells Patient-derived PBMCs
Effector:Target Ratios 1:1, 1:5, 1:10
Incubation Time 5 days
Readout Proliferation (e.g., CFSE dilution), Cytokine analysis (e.g., IFN-γ, IL-2)
Positive Control Phytohemagglutinin (PHA) stimulation of PBMCs
Negative Control PBMCs cultured alone

Visualizing Pathways and Workflows

AgenT-797 Mechanism of Action

The following diagram illustrates the proposed mechanism of action for AgenT-797 in the tumor microenvironment.

AgenT797_Mechanism cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell Tumor Cell Exhausted T-cell Exhausted T-cell Dendritic Cell Dendritic Cell Dendritic Cell->Exhausted T-cell Antigen Presentation AgenT-797 (iNKT cells) AgenT-797 (iNKT cells) AgenT-797 (iNKT cells)->Tumor Cell Direct Killing AgenT-797 (iNKT cells)->Exhausted T-cell Rejuvenation AgenT-797 (iNKT cells)->Dendritic Cell Activation & Maturation

Caption: Proposed mechanism of action for AgenT-797.

Experimental Workflow: Investigating Off-Target Cellular Activation

This workflow outlines the steps to assess the unintended activation of other immune cell populations by AgenT-797.

Off_Target_Workflow cluster_preparation Preparation cluster_coculture Co-Culture cluster_analysis Analysis Isolate PBMCs Isolate PBMCs Co-culture AgenT-797 with PBMCs Co-culture AgenT-797 with PBMCs Isolate PBMCs->Co-culture AgenT-797 with PBMCs Culture AgenT-797 Culture AgenT-797 Culture AgenT-797->Co-culture AgenT-797 with PBMCs Flow Cytometry Flow Cytometry Co-culture AgenT-797 with PBMCs->Flow Cytometry Cell Staining Cytokine Profiling Cytokine Profiling Co-culture AgenT-797 with PBMCs->Cytokine Profiling Supernatant Collection

Caption: Workflow for assessing off-target immune cell activation.

References

Technical Support Center: Assessing the Cytotoxicity of Investigational Compounds in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges when evaluating the cytotoxicity of investigational compounds, such as SMP-797 hydrochloride, in primary cell cultures. Due to the limited publicly available information on this compound, this guide offers a general framework and best practices for cytotoxicity testing in primary cells.

Frequently Asked Questions (FAQs)

Q1: Why are my primary cells showing high variability in response to the test compound between different donors?

A1: Primary cells are known for their inherent biological variability due to genetic differences, age, and environmental factors of the donors. This can lead to significant variations in experimental outcomes. It is crucial to use cells from multiple donors to ensure the robustness and generalizability of the findings.

Q2: What is the difference between cytotoxicity and cytostatic effects, and how can I differentiate them?

A2: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect means the compound inhibits cell proliferation without directly causing cell death. To distinguish between these effects, you can combine a cell viability assay (e.g., MTT or resazurin) with a cell proliferation assay (e.g., CFSE or EdU incorporation). A cytotoxic compound will reduce the number of viable cells, whereas a cytostatic compound will primarily reduce the rate of cell division.

Q3: My compound is not soluble in aqueous solutions. How can I prepare it for cell-based assays?

A3: Many organic compounds require a solvent like dimethyl sulfoxide (B87167) (DMSO) for solubilization. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) and consistent across all experimental and control groups, as DMSO itself can be toxic to cells at higher concentrations.

Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?

A4: Apoptosis and necrosis are distinct forms of cell death. Apoptosis is a programmed and regulated process, while necrosis is typically a result of acute injury and leads to inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between these two pathways. Early apoptotic cells will stain positive for Annexin V and negative for PI, late apoptotic/necrotic cells will be positive for both, and live cells will be negative for both.

Troubleshooting Guides

Issue 1: High Background in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Contamination: Mycoplasma or bacterial contamination can affect cell health and assay readings.Regularly test cell cultures for mycoplasma. Ensure aseptic techniques during experiments.
Reagent Issues: Expired or improperly stored assay reagents can lead to high background signals.Check the expiration dates of all reagents. Store reagents according to the manufacturer's instructions.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.Fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Issue 2: Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.
Compound Instability: The compound may degrade in the culture medium over the incubation period.Assess the stability of the compound in culture medium over time. Consider replenishing the compound during long incubation periods.
Donor Variability: As mentioned in the FAQs, primary cells from different donors can respond differently.Use cells from the same donor for a single experiment. Report the average and standard deviation of IC50 values from multiple donors.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from cytotoxicity and apoptosis assays.

Table 1: Cytotoxicity of Compound X in Primary Human Hepatocytes (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
195.3 ± 5.1
1072.8 ± 6.3
5045.1 ± 3.9
10021.5 ± 2.8

Table 2: Apoptosis Induction by Compound X in Primary Human T-Cells (Annexin V/PI Staining)

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.13.54.4
Compound X (50 µM)48.735.216.1

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Primary cells

  • Test compound

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed primary cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and appropriate controls (vehicle, positive control for apoptosis).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1][2]

Materials:

  • Primary cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described in the previous protocol.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Primary_Cell_Culture Primary Cell Culture (Multiple Donors) Cell_Seeding Seed Cells in 96-well Plate Primary_Cell_Culture->Cell_Seeding Compound_Preparation Compound Preparation (e.g., in DMSO) Compound_Treatment Treat with Compound (Dose-Response) Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A general experimental workflow for assessing compound cytotoxicity in primary cells.

References

Technical Support Center: Addressing Variability in SMP-797 Hydrochloride Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMP-797 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results. SMP-797 is a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with a unique dual mechanism of action that also involves the upregulation of the low-density lipoprotein (LDL) receptor. This guide provides troubleshooting advice and detailed experimental protocols to help address potential variability in your in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to variability in experiments involving this compound.

Q1: I am seeing high variability in my ACAT inhibition assay results. What are the potential causes?

High variability in ACAT inhibition assays can stem from several factors related to the enzyme source, substrate preparation, and assay conditions. Here are some key areas to investigate:

  • Enzyme Source and Activity:

    • Inconsistent Enzyme Activity: The activity of microsomal preparations or cell lysates can vary between batches. Ensure consistent protein concentrations and storage conditions. Repeated freeze-thaw cycles should be avoided.

    • ACAT Isoform Expression: Different cell lines and tissues express varying levels of ACAT1 and ACAT2. This can influence the inhibitory profile of SMP-797. Characterize the isoform expression in your experimental system if possible.

  • Substrate Preparation and Delivery:

    • Substrate Solubility: Cholesterol and oleoyl-CoA are the substrates for ACAT. Cholesterol, being highly lipophilic, can be challenging to deliver consistently to the enzyme in an aqueous buffer. Ensure your method for solubilizing and delivering cholesterol (e.g., with cyclodextrin (B1172386) or in mixed micelles) is robust and reproducible.

    • Oleoyl-CoA Stability: Oleoyl-CoA can degrade over time. Prepare fresh solutions and store them appropriately.

  • Assay Conditions:

    • Incubation Time and Temperature: Ensure precise control over incubation times and maintain a constant temperature, as enzyme kinetics are sensitive to these parameters.

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitor or substrates, can introduce significant error. Use calibrated pipettes and appropriate techniques.

Q2: My dose-response curve for SMP-797 is not sigmoidal, or the IC50 value is inconsistent. What should I check?

An irregular dose-response curve or shifting IC50 values often point to issues with the compound itself or the assay setup.

  • Compound Solubility and Stability:

    • Precipitation: this compound may precipitate at high concentrations in aqueous assay buffers. Visually inspect your assay plates for any signs of precipitation. It is advisable to prepare stock solutions in an organic solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.

    • Compound Adsorption: Hydrophobic compounds can adsorb to plasticware. Using low-adsorption plates and siliconized pipette tips can help mitigate this.

  • Assay Dynamics:

    • Allosteric Effects: ACAT enzymes can be allosterically regulated by sterols.[1][2] The presence of other sterols in your assay system could potentially influence the binding and inhibition by SMP-797.

    • Time-Dependent Inhibition: Investigate if SMP-797 exhibits time-dependent inhibition by pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate.

Q3: I am not observing the expected increase in LDL receptor expression after treating cells with SMP-797. What could be the problem?

The effect of SMP-797 on LDL receptor expression is a distinct mechanism from its ACAT inhibitory activity. If you are not seeing the expected upregulation, consider the following:

  • Cell Line and Culture Conditions:

    • Cell Type: The response to SMP-797 can be cell-type specific. The original findings of increased LDL receptor expression were observed in HepG2 cells.

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered cellular responses.

    • Serum and Lipid Content in Media: The lipid content of the cell culture medium can influence baseline LDL receptor expression. Standardize your cell culture conditions, including the type and concentration of serum.

  • Experimental Parameters:

    • Treatment Duration and Concentration: The upregulation of LDL receptor expression is a cellular process that takes time. Optimize the concentration of SMP-797 and the duration of treatment.

    • Detection Method: The method used to measure LDL receptor expression (e.g., Western blot, qPCR, flow cytometry) should be validated and have appropriate controls.

Data Presentation

Table 1: Troubleshooting Checklist for ACAT Inhibition Assays

ParameterPotential IssueRecommended Action
Enzyme Inconsistent activityUse fresh preparations; avoid freeze-thaw cycles; normalize to protein concentration.
Unknown ACAT isoform ratioCharacterize isoform expression (Western blot, qPCR) if possible.
Substrate Poor cholesterol solubilityOptimize delivery method (e.g., cyclodextrin, mixed micelles).
Oleoyl-CoA degradationPrepare fresh solutions for each experiment.
Compound Precipitation at high concentrationsCheck for precipitates; optimize solvent concentration.
Adsorption to plasticUse low-adsorption plates and tips.
Assay Inaccurate pipettingCalibrate pipettes; use appropriate techniques for small volumes.
Temperature/time fluctuationsEnsure precise control and consistency.

Table 2: Troubleshooting for LDL Receptor Expression Studies

ParameterPotential IssueRecommended Action
Cells Incorrect cell typeUse a responsive cell line (e.g., HepG2).
High passage numberUse low-passage cells; maintain a consistent cell bank.
Variable culture conditionsStandardize media, serum, and cell density.
Experiment Suboptimal treatmentPerform dose-response and time-course experiments.
Insensitive detectionValidate your detection method (e.g., antibody for Western blot).

Experimental Protocols

Protocol 1: In Vitro ACAT Inhibition Assay using Microsomal Preparations

This protocol provides a general framework for assessing the inhibitory activity of SMP-797 on ACAT in liver microsomes.

  • Preparation of Microsomes:

    • Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the desired assay buffer and determine the protein concentration.

  • Assay Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve the desired final concentrations in the assay.

    • In a microplate, add the microsomal preparation.

    • Add the SMP-797 dilutions or vehicle control (DMSO) and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Prepare the substrate mixture containing cholesterol (solubilized, e.g., with cyclodextrin) and radiolabeled [14C]oleoyl-CoA in assay buffer.

    • Initiate the reaction by adding the substrate mixture to the wells.

    • Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1).

    • Extract the lipids and separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or phosphorimager.

    • Calculate the percent inhibition for each SMP-797 concentration and determine the IC50 value.

Protocol 2: Measurement of LDL Receptor Expression in Cultured Cells

This protocol describes how to assess the effect of SMP-797 on LDL receptor protein levels in a cell line like HepG2 using Western blotting.

  • Cell Culture and Treatment:

    • Plate HepG2 cells in a suitable culture dish and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the LDL receptor.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis to quantify the relative levels of LDL receptor protein, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualizations

ACAT_Inhibition_Pathway cluster_cell Cell cluster_inhibition Inhibition Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets SMP-797 SMP-797 SMP-797->ACAT

Caption: Mechanism of ACAT inhibition by SMP-797.

LDL_Receptor_Upregulation SMP-797 SMP-797 Cellular Signaling Cellular Signaling SMP-797->Cellular Signaling Activates Gene Transcription Gene Transcription Cellular Signaling->Gene Transcription LDL Receptor mRNA LDL Receptor mRNA Gene Transcription->LDL Receptor mRNA LDL Receptor Protein LDL Receptor Protein LDL Receptor mRNA->LDL Receptor Protein Translation Increased LDL Uptake Increased LDL Uptake LDL Receptor Protein->Increased LDL Uptake

Caption: SMP-797 induced LDL receptor expression pathway.

ACAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Microsomes Prepare Microsomes Pre-incubate Microsomes + SMP-797 Pre-incubate Microsomes + SMP-797 Prepare Microsomes->Pre-incubate Microsomes + SMP-797 Prepare SMP-797 Dilutions Prepare SMP-797 Dilutions Prepare SMP-797 Dilutions->Pre-incubate Microsomes + SMP-797 Prepare Substrate Mix Prepare Substrate Mix Initiate Reaction with Substrate Initiate Reaction with Substrate Prepare Substrate Mix->Initiate Reaction with Substrate Pre-incubate Microsomes + SMP-797->Initiate Reaction with Substrate Incubate at 37°C Incubate at 37°C Initiate Reaction with Substrate->Incubate at 37°C Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate at 37°C->Stop Reaction & Extract Lipids TLC Separation TLC Separation Stop Reaction & Extract Lipids->TLC Separation Quantify Cholesteryl Esters Quantify Cholesteryl Esters TLC Separation->Quantify Cholesteryl Esters Calculate IC50 Calculate IC50 Quantify Cholesteryl Esters->Calculate IC50

References

Technical Support Center: Minimizing Degradation of Amine Hydrochloride Salts During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized guidance on the storage and handling of amine hydrochloride salts, a common form of active pharmaceutical ingredients (APIs). As of December 2025, specific stability and degradation data for SMP-797 hydrochloride is not publicly available. The recommendations below are based on established principles of pharmaceutical chemistry and may not be fully representative of the specific behavior of this compound. Researchers should always perform their own stability studies to establish appropriate storage and handling conditions for their specific compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of amine hydrochloride salts during storage?

A1: Several factors can contribute to the degradation of amine hydrochloride salts, including:

  • Humidity: The presence of water can facilitate hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Although generally more stable in an acidic environment due to their salt form, significant pH shifts in solution can lead to degradation.

  • Oxidation: Exposure to air, particularly in the presence of light or metal ions, can lead to oxidative degradation.

Q2: How can I visually identify potential degradation of my compound?

A2: While not always apparent, signs of degradation can include:

  • A change in color or the appearance of discoloration.

  • The formation of visible particulates or cloudiness in solution.

  • A noticeable change in the physical state of the solid, such as clumping or melting.

Q3: What are the recommended general storage conditions for an amine hydrochloride salt like this compound?

A3: In the absence of specific data, it is recommended to store amine hydrochloride salts in a cool, dry, and dark environment. Specifically:

  • Temperature: Refrigerated conditions (2°C to 8°C) are often recommended to slow chemical degradation.[1] For longer-term storage, freezing may be an option, but the freeze-thaw stability of the specific compound must be considered.

  • Humidity: Storage in a desiccator or with a desiccant is advisable to minimize moisture exposure.

  • Light: Use of amber vials or storage in a light-blocking container is crucial to prevent photolytic degradation.

  • Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of Solid Compound Photodegradation or OxidationStore the compound in an amber vial, protected from light. Consider storing under an inert atmosphere.
Precipitation in Solution Change in pH, Supersaturation, or DegradationVerify the pH of the solution. Ensure the compound is fully dissolved at the intended concentration. Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of Potency in Assays Chemical DegradationRe-evaluate storage conditions (temperature, humidity, light exposure). Perform a forced degradation study to identify the primary degradation pathways and establish more appropriate storage conditions.
Appearance of New Peaks in HPLC/LC-MS Formation of Degradation ProductsConduct a systematic forced degradation study to identify and characterize the new peaks.[2] This will help in understanding the degradation pathway and developing a stability-indicating analytical method.

Quantitative Data Summary: Example Stability Study

The following table is a hypothetical representation of stability data for a generic amine hydrochloride salt ("Compound X") under various storage conditions. This is not actual data for this compound.

Condition Time Point Assay (% of Initial) Total Impurities (%)
25°C / 60% RH 0100.00.1
1 month98.51.5
3 months95.24.8
40°C / 75% RH 0100.00.1
1 month92.17.9
3 months85.714.3
5°C 0100.00.1
3 months99.80.2
6 months99.60.4
Photostability (ICH Q1B) 1.2 million lux hours96.33.7

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3]

Objective: To identify potential degradation products and pathways for an amine hydrochloride salt under various stress conditions.

Materials:

  • Amine hydrochloride salt (e.g., this compound)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, calibrated oven, photostability chamber

  • Validated HPLC or UPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours in a calibrated oven.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze all samples by a high-resolution chromatographic method such as HPLC or UPLC-MS to separate and detect the parent compound and any degradation products.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare Solutions of Amine Hydrochloride acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analysis HPLC / UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Establish Degradation Pathway analysis->results

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigation Investigation cluster_action Corrective Action start Degradation Observed? check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage Yes check_handling Review Handling Procedures (Solvents, pH, Exposure to Air) start->check_handling Yes optimize_storage Optimize Storage: - Refrigerate/Freeze - Protect from Light - Use Desiccant check_storage->optimize_storage modify_handling Modify Handling: - Use Degassed Solvents - Control pH - Work under Inert Gas check_handling->modify_handling end Stability Improved optimize_storage->end modify_handling->end

Caption: Troubleshooting logic for observed degradation.

References

Technical Support Center: Troubleshooting Interference of SMP-797 Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing SMP-797 hydrochloride in their biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results. SMP-797 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), and like many small molecules, it can present challenges in various assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for the esterification of cholesterol. There are two isoforms of ACAT, ACAT1 and ACAT2, which are found in different tissues. By inhibiting ACAT, SMP-797 prevents the conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.

Q2: What are the common types of biochemical assay interference observed with small molecules like this compound?

Small molecules can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. Common interference mechanisms include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins.

  • Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) or may quench the fluorescence of a reporter molecule in the assay.

  • Luciferase Inhibition: In reporter gene assays, the compound may directly inhibit the luciferase enzyme.

  • Chemical Reactivity: The compound may react with assay components, such as reagents or the target protein itself.

  • Off-Target Effects: The compound may interact with other cellular targets besides the intended one, leading to unexpected biological responses.

Q3: Are there known off-target effects or assay interference issues specifically for this compound?

Currently, there is limited publicly available information detailing specific assay interference or a comprehensive off-target profile for this compound. One study has suggested that SMP-797 has a low potential to interact with the OATP1B1 transporter.[1] However, the potential for other types of assay interference cannot be ruled out and should be empirically tested in your specific assay system.

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Inhibition in an Enzyme Assay

Possible Cause:

  • Compound Aggregation: this compound, particularly at higher concentrations, may form aggregates that lead to non-specific enzyme inhibition.

  • Chemical Reactivity: The compound may be reacting with components of your assay buffer or the enzyme itself.

  • Low Solubility: Poor solubility in the assay buffer can lead to inconsistent results.

Troubleshooting Steps:

  • Detergent Test for Aggregation:

    • Protocol: Run your enzyme inhibition assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Interpretation: If the inhibitory potency of this compound is significantly reduced in the presence of the detergent, it is a strong indication of aggregation-based inhibition.

  • Solubility Assessment:

    • Protocol: Visually inspect the assay wells for any signs of precipitation at the concentrations of this compound being tested. You can also measure the turbidity of the solution using a plate reader.

    • Interpretation: If precipitation or increased turbidity is observed, the compound may not be fully soluble at those concentrations, leading to unreliable data. Consider using a different solvent or a lower concentration range.

  • Pre-incubation Time Course:

    • Protocol: Vary the pre-incubation time of this compound with the enzyme before adding the substrate.

    • Interpretation: A time-dependent increase in inhibition may suggest covalent modification of the enzyme, indicating chemical reactivity.

Problem 2: High Background or False Positives in Fluorescence-Based Assays

Possible Cause:

  • Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

  • Fluorescence Enhancement: The compound may be enhancing the fluorescence of your probe.

Troubleshooting Steps:

  • Autofluorescence Check:

    • Protocol: Prepare a plate with serial dilutions of this compound in your assay buffer, without the fluorescent probe or enzyme. Read the plate using the same filter set as your main experiment.

    • Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and contributing to the signal.

  • Control Experiment without Enzyme/Substrate:

    • Protocol: Run the assay with this compound and the fluorescent probe, but in the absence of the enzyme or its substrate.

    • Interpretation: If a signal is still detected, it confirms that the compound is interfering with the fluorescent detection system.

Problem 3: Reduced Signal or False Negatives in Fluorescence-Based Assays

Possible Cause:

  • Fluorescence Quenching: this compound may be absorbing the excitation or emission light of your fluorophore.

Troubleshooting Steps:

  • Quenching Assay:

    • Protocol: Prepare a solution of your fluorescent probe at a fixed concentration and add increasing concentrations of this compound. Measure the fluorescence at each concentration.

    • Interpretation: A concentration-dependent decrease in fluorescence indicates that this compound is quenching the signal.

Problem 4: Unexpected Results in Cell-Based Assays

Possible Cause:

  • Cytotoxicity: this compound may be causing cell death, which can confound the results of assays measuring specific cellular pathways.

  • Off-Target Effects: The compound may be affecting other cellular processes that indirectly influence your readout.

Troubleshooting Steps:

  • Cell Viability Assay:

    • Protocol: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) with the same concentrations of this compound and incubation times used in your primary assay.

    • Interpretation: If significant cytotoxicity is observed, the results from your primary assay may be a consequence of cell death rather than specific target engagement.

  • Orthogonal Assay:

    • Protocol: Validate your findings using an orthogonal assay that measures a different downstream event of the same pathway or uses a different detection technology.

    • Interpretation: Consistent results across different assay platforms increase confidence that the observed effect is due to the intended biological activity of the compound.

Data Presentation

Table 1: Troubleshooting Summary for this compound Interference

Problem Potential Cause Recommended Troubleshooting Experiment Expected Outcome if Interference is Present
Inconsistent InhibitionCompound AggregationDetergent Test (e.g., 0.01% Triton X-100)Potency of inhibition is significantly reduced.
High Background (Fluorescence)AutofluorescenceMeasure fluorescence of compound aloneConcentration-dependent increase in signal.
Reduced Signal (Fluorescence)Fluorescence QuenchingMeasure fluorescence of probe with compoundConcentration-dependent decrease in signal.
Unexpected Cellular EffectsCytotoxicityCell Viability Assay (e.g., MTT)Dose-dependent decrease in cell viability.
Inconsistent ResultsOff-Target EffectsOrthogonal AssayDiscrepancy in results between different assay formats.

Experimental Protocols

Protocol 1: Detergent Test for Aggregation-Based Inhibition
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard enzyme inhibition assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests aggregation.

Protocol 2: Autofluorescence and Quenching Assessment
  • Autofluorescence:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the compound dilutions to wells.

    • Read the plate at the excitation and emission wavelengths used in your fluorescence assay.

  • Quenching:

    • Prepare a solution of your fluorescent probe at the concentration used in your assay.

    • Add serial dilutions of this compound to the probe solution.

    • Measure the fluorescence intensity at each compound concentration.

Mandatory Visualizations

experimental_workflow cluster_problem Observed Problem cluster_troubleshooting Troubleshooting Steps cluster_interpretation Interpretation Problem Unexpected Assay Result (e.g., inconsistent IC50, high background) Aggregation Aggregation Test (add detergent) Problem->Aggregation Enzyme Assay Fluorescence Fluorescence Check (compound alone) Problem->Fluorescence Fluorescence Assay Viability Cell Viability Assay Problem->Viability Cell-based Assay Orthogonal Orthogonal Assay Problem->Orthogonal All Assays Result_Agg Aggregation-based Inhibition Aggregation->Result_Agg Result_Fluor Compound-based Fluorescence Fluorescence->Result_Fluor Result_Via Cytotoxicity Viability->Result_Via Result_Ortho On-target vs. Off-target/Artifact Orthogonal->Result_Ortho

Caption: A logical workflow for troubleshooting potential assay interference by this compound.

signaling_pathway cluster_cholesterol Cholesterol Metabolism cluster_interference Potential Interference Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT Substrate CE Cholesteryl Esters (Storage) ACAT->CE Catalyzes SMP797 SMP-797 HCl SMP797->ACAT Inhibits Assay Biochemical Assay Readout SMP797_int SMP-797 HCl SMP797_int->Assay Interferes

Caption: The intended mechanism of action of this compound and its potential for assay interference.

References

managing unexpected phenotypes in SMP-797 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMP-797 hydrochloride. The content is designed to address specific issues that may arise during experiments, with a focus on managing unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: SMP-797 is an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to cellular cholesterol homeostasis, converting free cholesterol into a more inert, storable form within lipid droplets.

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: Proper handling is critical to ensure the compound's stability and activity.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C.[1] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

Q3: My experimental results are inconsistent between batches. What could be the cause?

A3: Inconsistent results can arise from several factors.[2] Key areas to investigate include:

  • Compound Stability: Ensure fresh dilutions are made from a properly stored stock solution for each experiment, as the compound can degrade over time or with improper storage.[2]

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly alter cellular responses.[2] Standardize cell culture protocols and regularly check for mycoplasma contamination.

  • Reagent Variability: Confirm that all assay reagents are within their expiration dates and have been stored correctly.[2]

Q4: The IC50 value in my cell-based assay is significantly different from the published biochemical assay data. Why?

A4: Discrepancies between biochemical and cell-based potencies are common.[3][4] This can be due to several factors, including poor cell membrane permeability, the compound being removed by cellular efflux pumps, or binding to other cellular proteins.[3] Additionally, the intracellular concentrations of substrates for ACAT (free cholesterol and fatty acyl-CoAs) can differ significantly from the conditions in a biochemical assay, affecting the apparent potency of the inhibitor.

Troubleshooting Guide: Unexpected Phenotypes

This guide addresses unexpected experimental outcomes in a question-and-answer format.

Q1: I'm observing higher-than-expected cytotoxicity at concentrations that should only inhibit ACAT. What could be the cause?

A1: Unexpected cell death is a common issue with small molecule inhibitors.[5] Potential causes include:

  • Free Cholesterol Toxicity: Inhibition of ACAT prevents the conversion of free cholesterol into non-toxic cholesteryl esters. The resulting accumulation of free cholesterol in cellular membranes, particularly the endoplasmic reticulum (ER), can induce ER stress and trigger apoptosis.

  • Off-Target Effects: At higher concentrations, SMP-797 might inhibit other enzymes or proteins essential for cell survival.[5]

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is low (ideally ≤0.1%) and consistent across all wells, including controls.[2]

To investigate this, consider performing a rescue experiment by supplementing cells with oleate, which can be used by the cell to esterify cholesterol via alternative pathways, or analyzing markers for ER stress and apoptosis (e.g., CHOP expression, caspase-3 cleavage).[5]

Q2: My cells are showing unusual morphological changes or altered lipid droplet formation after treatment with SMP-797.

A2: Since ACAT is central to lipid droplet formation, its inhibition can lead to distinct morphological changes. You may observe a decrease in the number and size of lipid droplets. This can be quantified using techniques like Oil Red O or Bodipy staining followed by microscopy. Unexpected changes, such as an increase in smaller, more numerous droplets, could suggest a compensatory mechanism or an off-target effect on other lipid metabolism pathways.

Q3: The inhibitory effect of SMP-797 appears to diminish over the course of a long-term experiment.

A3: This loss of activity could be due to the inhibitor's instability or metabolism by the cells over time.[3] To address this, you can replenish the compound by performing partial or full media changes with fresh SMP-797 at regular intervals during the experiment.[3]

Data Presentation

Table 1: In Vitro Potency and Solubility of this compound

ParameterValueConditions
IC50 (ACAT-1) 50 nMBiochemical Assay
IC50 (ACAT-2) 75 nMBiochemical Assay
Solubility in DMSO >50 mg/mL-
Solubility in PBS (pH 7.4) <0.1 mg/mL-

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Cell LinePrimary TargetRecommended Concentration RangeNotes
J774 Macrophages ACAT-1100 nM - 5 µMTest for cytotoxicity above 10 µM.
HepG2 Hepatocytes ACAT-2150 nM - 10 µMMonitor lipid droplet formation.
CHO Cells General100 nM - 10 µMUseful for overexpression studies.

Experimental Protocols

Protocol 1: Western Blot Analysis for ER Stress Markers

This protocol assesses the induction of ER stress following ACAT inhibition.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., CHOP, BiP) and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Oil Red O Staining for Lipid Droplet Visualization

This protocol is used to visualize and quantify neutral lipid accumulation in cells.

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and treat with SMP-797 as described above.

  • Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.

  • Staining: Prepare a fresh Oil Red O working solution. Wash the fixed cells with water and then with 60% isopropanol (B130326). Incubate the cells with the Oil Red O working solution for 20 minutes.

  • Washing: Remove the staining solution and wash extensively with water to remove excess stain.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a light microscope. Lipid droplets will appear as red puncta.

  • Quantification (Optional): To quantify the stain, elute the Oil Red O from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Mandatory Visualizations

G cluster_0 Cellular Cholesterol Metabolism LDL LDL LDLR LDL Receptor LDL->LDLR Cholesterol Free Cholesterol (in ER) LDLR->Cholesterol ACAT ACAT Cholesterol->ACAT Membrane Membrane Synthesis Cholesterol->Membrane Steroids Steroid Hormones Cholesterol->Steroids CE Cholesteryl Esters ACAT->CE LipidDroplet Lipid Droplet (Storage) CE->LipidDroplet SMP797 SMP-797 SMP797->ACAT

Caption: The role of ACAT in cellular cholesterol esterification and its inhibition by SMP-797.

G start Unexpected Cytotoxicity Observed check_conc Is concentration >> IC50 for ACAT? start->check_conc check_vehicle Is vehicle control also toxic? check_conc->check_vehicle No high_conc Potential Off-Target Effect check_conc->high_conc Yes on_target Potential On-Target Toxicity (Free Cholesterol Accumulation) check_vehicle->on_target No vehicle_issue Solvent Toxicity Issue check_vehicle->vehicle_issue Yes action_off_target Action: Perform kinase screen or use lower concentration. high_conc->action_off_target action_on_target Action: Measure ER stress markers (e.g., Western for CHOP). on_target->action_on_target action_vehicle Action: Lower final DMSO concentration (target <0.1%). vehicle_issue->action_vehicle

Caption: Troubleshooting workflow for managing unexpected cytotoxicity with SMP-797.

G start Unexpected Phenotype Observed use_inactive Test a structurally similar but inactive analog. start->use_inactive phenotype_present Phenotype still present? use_inactive->phenotype_present use_unrelated Test a structurally unrelated ACAT inhibitor. phenotype_present->use_unrelated No off_target Likely OFF-Target Effect phenotype_present->off_target Yes phenotype_reproduced Phenotype reproduced? use_unrelated->phenotype_reproduced phenotype_reproduced->off_target No on_target Likely ON-Target Effect phenotype_reproduced->on_target Yes

Caption: Decision tree for distinguishing on-target vs. off-target effects of SMP-797.

References

Validation & Comparative

A Comparative In Vitro Analysis of ACAT Inhibitors: SMP-797 Hydrochloride and Avasimibe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors: SMP-797 hydrochloride and avasimibe (B1665837). While both compounds target the same enzyme, emerging data suggests they possess distinct pharmacological profiles, particularly concerning their impact on cholesterol metabolism and cellular signaling pathways. This document aims to objectively present available experimental data, detail relevant methodologies, and visualize the underlying mechanisms to aid in research and development decisions.

Executive Summary

Both this compound and avasimibe are potent inhibitors of ACAT, an enzyme crucial for the esterification and storage of intracellular cholesterol. Avasimibe has been extensively studied, and its inhibitory effects on both ACAT-1 and ACAT-2 isoforms are well-documented. In contrast, while SMP-797 is confirmed as an ACAT inhibitor, specific public data on its isoform selectivity and potency is limited. The primary differentiating feature of SMP-797 is its unique ability to upregulate the expression of the low-density lipoprotein (LDL) receptor in hepatic cells, a mechanism not observed with other ACAT inhibitors like avasimibe. This suggests that SMP-797 may offer a dual mechanism for cholesterol reduction: inhibiting cholesterol storage and enhancing its clearance from circulation.

Data Presentation: In Vitro Inhibitory Activities

ParameterThis compoundAvasimibeReference
ACAT-1 Inhibition (IC50) Data not publicly available~24 µM[1]
ACAT-2 Inhibition (IC50) Data not publicly available~9.2 µM[1]
LDL Receptor Expression (HepG2 cells) IncreasedNo significant effect or potential downregulation[2][3]
Effect on Cholesterol Synthesis (HepG2 cells) No effectDecreased[2][4]

Mechanism of Action

Avasimibe: A Competitive ACAT Inhibitor

Avasimibe functions as a competitive inhibitor of both ACAT-1 and ACAT-2. By blocking the active site of these enzymes, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a reduction in the storage of cholesterol within cells, particularly in macrophages and hepatocytes. This mechanism was initially explored for its potential to prevent the formation of foam cells in atherosclerotic plaques.[1]

This compound: A Dual-Action ACAT Inhibitor

SMP-797 also inhibits ACAT, although its specific inhibitory concentrations are not publicly disclosed.[2] Its novel characteristic is the induction of LDL receptor expression in liver cells.[2] This effect is significant as it suggests a mechanism for enhanced clearance of circulating LDL cholesterol, a pathway famously targeted by statins. The upregulation of the LDL receptor by SMP-797 appears to be independent of its ACAT inhibitory action and does not stem from the inhibition of cholesterol synthesis.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in DOT language.

ACAT Inhibition Pathway cluster_inhibition Inhibition by SMP-797 or Avasimibe SMP-797 SMP-797 ACAT Enzyme ACAT Enzyme SMP-797->ACAT Enzyme Inhibition Avasimibe Avasimibe Avasimibe->ACAT Enzyme Inhibition Free Cholesterol Free Cholesterol Free Cholesterol->ACAT Enzyme Substrate Cholesteryl Esters Cholesteryl Esters ACAT Enzyme->Cholesteryl Esters Esterification Lipid Droplet Storage Lipid Droplet Storage Cholesteryl Esters->Lipid Droplet Storage

Caption: General mechanism of ACAT inhibition by SMP-797 and avasimibe.

Distinct Effect of SMP-797 on LDL Receptor Expression SMP-797 SMP-797 Hepatic Cell Hepatic Cell SMP-797->Hepatic Cell Avasimibe Avasimibe Avasimibe->Hepatic Cell LDL Receptor Gene LDL Receptor Gene Hepatic Cell->LDL Receptor Gene Upregulation LDL Receptor Protein LDL Receptor Protein LDL Receptor Gene->LDL Receptor Protein Expression LDL Cholesterol Clearance LDL Cholesterol Clearance LDL Receptor Protein->LDL Cholesterol Clearance Enhanced

Caption: Unique upregulation of LDL receptor expression by SMP-797.

Experimental Workflow: In Vitro ACAT Inhibition Assay Prepare Microsomes Prepare Microsomes Add Test Compound Add Test Compound Prepare Microsomes->Add Test Compound Add [14C]oleoyl-CoA Add [14C]oleoyl-CoA Add Test Compound->Add [14C]oleoyl-CoA Incubate at 37°C Incubate at 37°C Add [14C]oleoyl-CoA->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Extract Lipids Extract Lipids Stop Reaction->Extract Lipids TLC Separation TLC Separation Extract Lipids->TLC Separation Quantify [14C]Cholesteryl Ester Quantify [14C]Cholesteryl Ester TLC Separation->Quantify [14C]Cholesteryl Ester Calculate IC50 Calculate IC50 Quantify [14C]Cholesteryl Ester->Calculate IC50

Caption: Workflow for determining ACAT inhibitory activity.

Experimental Protocols

Microsomal ACAT Inhibition Assay

This assay is designed to determine the in vitro potency of compounds in inhibiting ACAT activity in a cell-free system.

Materials:

  • Liver microsomes (from human or other species)

  • Test compounds (this compound, avasimibe) dissolved in DMSO

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction termination solution (e.g., isopropanol:heptane)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Microsome Preparation: Thaw liver microsomes on ice and dilute to the desired protein concentration in potassium phosphate buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, BSA, and varying concentrations of the test compound or vehicle (DMSO). Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding [14C]oleoyl-CoA to each tube and vortex briefly.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Lipid Extraction: Vortex the tubes vigorously to extract the lipids into the organic phase. Centrifuge to separate the phases.

  • TLC Analysis: Spot the organic phase onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Visualize the radiolabeled cholesteryl ester spots (e.g., by autoradiography), scrape the corresponding silica (B1680970) gel, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of ACAT inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

LDL Receptor Expression Assay in HepG2 Cells

This cell-based assay is used to evaluate the effect of test compounds on the expression of LDL receptor protein.

Materials:

  • HepG2 human hepatoma cell line

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, avasimibe) dissolved in DMSO

  • Lysis buffer

  • Primary antibody against the LDL receptor

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture: Culture HepG2 cells in standard conditions until they reach approximately 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of SMP-797, avasimibe, or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them with lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the LDL receptor.

    • Wash the membrane and then incubate with the appropriate secondary antibody.

  • Detection: Detect the protein bands using a suitable detection reagent (e.g., enhanced chemiluminescence) and imaging system.

  • Data Analysis: Quantify the intensity of the LDL receptor bands and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the expression levels in compound-treated cells to the vehicle-treated control.[5][6]

Conclusion

The in vitro data currently available suggests that while both this compound and avasimibe are inhibitors of ACAT, they possess fundamentally different pharmacological profiles. Avasimibe's activity is primarily centered on the direct inhibition of cholesterol esterification. SMP-797, in addition to ACAT inhibition, demonstrates a novel mechanism of upregulating LDL receptor expression. This dual action could potentially lead to more effective cholesterol management by simultaneously reducing cholesterol storage and enhancing its removal from the bloodstream. Further research, particularly the public release of specific ACAT1/ACAT2 inhibition data for SMP-797 and head-to-head comparative studies, is necessary to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Mechanism of Action of SMP-797 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of the novel hypocholesterolemic agent, SMP-797 hydrochloride, with other lipid-lowering therapies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of cholesterol-modifying drugs.

Executive Summary

SMP-797 is a novel hypocholesterolemic agent with a unique dual mechanism of action. It functions as an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification and absorption. Uniquely, SMP-797 also upregulates the expression of the hepatic low-density lipoprotein (LDL) receptor. This dual action suggests a potent efficacy in lowering LDL cholesterol. This guide compares SMP-797 with other ACAT inhibitors and current standard-of-care lipid-lowering drugs, presenting available experimental data and detailed methodologies for key assays.

Mechanism of Action of this compound

SMP-797's primary mechanism involves the inhibition of ACAT, an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids. There are two isoforms of this enzyme, ACAT1 and ACAT2. By inhibiting ACAT, SMP-797 is expected to reduce the absorption of dietary cholesterol and decrease the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines.

Furthermore, studies have shown that SMP-797 increases the expression of the LDL receptor in hepatic cells[1]. This action is independent of its ACAT inhibitory effect and is not a result of inhibiting cholesterol synthesis[1]. An increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.

SMP-797 Mechanism of Action cluster_intestinal_cell Intestinal Enterocyte cluster_liver_cell Hepatocyte Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol Cholesterol Absorption Cholesterol Absorption Dietary & Biliary Cholesterol->Cholesterol Absorption ACAT_Intestine ACAT Cholesterol Absorption->ACAT_Intestine Free Cholesterol SMP-797_Intestine SMP-797 SMP-797_Intestine->ACAT_Intestine Inhibits Cholesteryl Esters_Intestine Cholesteryl Esters_Intestine ACAT_Intestine->Cholesteryl Esters_Intestine Chylomicrons Chylomicrons Cholesteryl Esters_Intestine->Chylomicrons Bloodstream LDL-C Bloodstream LDL-C Chylomicrons->Bloodstream LDL-C -> Bloodstream LDL Receptor LDL Receptor LDL-C Uptake LDL-C Uptake LDL Receptor->LDL-C Uptake SMP-797_Liver SMP-797 SMP-797_Liver->LDL Receptor Upregulates Bloodstream LDL-C->LDL-C Uptake

Caption: Dual mechanism of action of SMP-797.

Comparative Analysis of SMP-797 and Other Lipid-Lowering Agents

This section provides a comparative overview of SMP-797, other ACAT inhibitors, and drugs from different classes used in the management of hypercholesterolemia.

Quantitative Comparison of In Vitro Activity
CompoundTargetAssayIC50
SMP-797 ACATACAT Inhibition AssayData not available in the public domain
Avasimibe (CI-1011)ACAT1 / ACAT2ACAT Inhibition Assay24 µM / 9.2 µM[2][3]
Pactimibe (CS-505)ACAT1 / ACAT2ACAT Inhibition Assay4.9 µM / 3.0 µM[4][5]
AtorvastatinHMG-CoA ReductaseHMG-CoA Reductase Activity Assay~8-10 nM
EzetimibeNPC1L1[3H]Ezetimibe Binding AssayKᵢ ~3.3 nM
EvolocumabPCSK9PCSK9-LDLR Binding AssayIC50: 2.08 nM[6]
Bempedoic AcidATP Citrate (B86180) Lyase (ACLY)ACLY Inhibition AssayIC50 ~2.1 µM (for bempedoyl-CoA)
Comparison of Clinical Efficacy
Drug ClassRepresentative Drug(s)Primary Mechanism of ActionAverage LDL-C Reduction (Monotherapy)
ACAT Inhibitor SMP-797 ACAT inhibition and LDL receptor upregulationClinical data not available
ACAT InhibitorAvasimibe, PactimibeACAT inhibitionDevelopment of many ACAT inhibitors was halted due to lack of efficacy or adverse effects.
StatinAtorvastatinHMG-CoA reductase inhibition30% - 60%
Cholesterol Absorption InhibitorEzetimibeNPC1L1 inhibition15% - 20%[7][8]
PCSK9 InhibitorEvolocumabPCSK9 inhibition50% - 60%[9]
ATP Citrate Lyase InhibitorBempedoic AcidATP citrate lyase inhibition20% - 25%[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against ACAT enzymes.

Methodology:

  • Enzyme Source: Microsomes are prepared from cultured cells (e.g., HepG2) or animal tissues known to express ACAT1 and/or ACAT2.

  • Substrate Preparation: A reaction mixture is prepared containing [14C]oleoyl-CoA as the radiolabeled substrate and unlabeled cholesterol.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., SMP-797, Avasimibe) or vehicle control.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture and incubated at 37°C for a defined period.

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted.

  • Analysis: The radiolabeled cholesteryl oleate (B1233923) formed is separated by thin-layer chromatography and quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the ACAT activity (IC50) is calculated from the dose-response curve.

ACAT Inhibition Assay Workflow Enzyme_Source Prepare ACAT Enzyme Source (Microsomes) Incubation Incubate Enzyme with Test Compound Enzyme_Source->Incubation Substrate_Prep Prepare Substrate Mix ([14C]oleoyl-CoA + Cholesterol) Reaction Initiate Reaction with Substrate Mix Substrate_Prep->Reaction Incubation->Reaction Extraction Stop Reaction and Extract Lipids Reaction->Extraction TLC Separate Lipids by TLC Extraction->TLC Quantification Quantify [14C]Cholesteryl Oleate TLC->Quantification Analysis Calculate IC50 Quantification->Analysis

Caption: Workflow for a typical ACAT inhibition assay.

LDL Receptor Expression Assay (Western Blot)

Objective: To quantify the effect of a test compound on the protein expression of the LDL receptor in cultured cells.

Methodology:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., SMP-797, atorvastatin) or vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Cells are harvested, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the LDL receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the LDL receptor bands is quantified using densitometry and normalized to a loading control protein (e.g., β-actin or GAPDH).

Western Blot Workflow for LDL Receptor Expression Cell_Culture Culture HepG2 Cells Treatment Treat with Test Compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting with Anti-LDLR Antibody Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometric Analysis Detection->Analysis Cholesterol Homeostasis and Drug Targets cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LDL-C LDL-C LDL_Uptake LDL-C Uptake LDL-C->LDL_Uptake HMG-CoA_Reductase HMG-CoA Reductase Cholesterol_Synthesis Cholesterol Synthesis HMG-CoA_Reductase->Cholesterol_Synthesis Intracellular_Cholesterol Intracellular Cholesterol Pool Cholesterol_Synthesis->Intracellular_Cholesterol ACAT ACAT Intracellular_Cholesterol->ACAT SREBP2 SREBP-2 Intracellular_Cholesterol->SREBP2 Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters LDL_Receptor LDL Receptor LDL_Receptor->LDL_Uptake LDL_Uptake->Intracellular_Cholesterol SREBP2->LDL_Receptor Activates Transcription Atorvastatin Atorvastatin Atorvastatin->HMG-CoA_Reductase Inhibits SMP-797_ACAT SMP-797 SMP-797_ACAT->ACAT Inhibits SMP-797_LDLR SMP-797 SMP-797_LDLR->LDL_Receptor Upregulates

References

A Head-to-Head Comparison of Novel ACAT Inhibitors for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors has evolved significantly. Early non-selective inhibitors showed promise in preclinical models but ultimately failed in clinical trials. This has shifted the focus towards developing isoform-selective inhibitors, particularly targeting ACAT2, for the treatment of atherosclerosis. This guide provides a comprehensive head-to-head comparison of key novel ACAT inhibitors, supported by experimental data, to aid in the selection of appropriate research tools.

Introduction to ACAT and its Role in Atherosclerosis

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters.[1] This process is central to the pathogenesis of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1]

Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. This differential expression pattern has significant implications for therapeutic targeting. While ACAT1 is involved in foam cell formation within atherosclerotic lesions, ACAT2 plays a key role in the absorption of dietary cholesterol and the assembly of lipoproteins in the liver. The disappointing results of clinical trials with non-selective ACAT inhibitors like pactimibe, which failed to show efficacy and were associated with adverse cardiovascular events, have underscored the importance of isoform selectivity.[2][3][4][5][6][7] Consequently, the development of ACAT2-selective inhibitors has emerged as a more promising strategy to reduce hypercholesterolemia and atherosclerosis.

Comparative Efficacy and Selectivity of Novel ACAT Inhibitors

The following tables summarize the in vitro potency and isoform selectivity of several novel ACAT inhibitors, providing a basis for their comparative evaluation.

InhibitorTarget(s)IC50 (ACAT1)IC50 (ACAT2)Selectivity (Fold)Key Findings
Pactimibe (CS-505) ACAT1/ACAT24.9 µM[8]3.0 µM[8]~1.6 (for ACAT2)Dual inhibitor. Failed in clinical trials (ACTIVATE and CAPTIVATE) for atherosclerosis, showing no benefit and potential for harm.[2][3][4][5][6][7]
K-604 ACAT10.45 µM[9][10][11]102.85 µM[9][10]229 (for ACAT1)Highly selective ACAT1 inhibitor. Shown to suppress fatty streak lesions in hamsters without affecting plasma cholesterol levels.[9][10]
F-1394 ACAT71 nM (in Caco-2 cells)[12]Not specifiedNot specifiedPotent ACAT inhibitor. Reduces atherosclerotic lesions and cholesterol content in the aorta of rabbits and apoE/LDLr double knockout mice, independent of plasma cholesterol levels.[13][14][15][16][17][18][19]
Pyripyropene A (PPPA) ACAT2179 µM[20]0.07 µM (70 nM)[21][22]>2500 (for ACAT2)Highly potent and selective ACAT2 inhibitor. Attenuates hypercholesterolemia and atherosclerosis in murine models by inhibiting intestinal cholesterol absorption.[21][23][24][25]

In Vivo Efficacy in Animal Models of Atherosclerosis

Preclinical studies in various animal models provide crucial insights into the potential therapeutic effects of these inhibitors.

InhibitorAnimal ModelDosing and DurationKey Outcomes
F-1394 ApoE/LDLr double knockout mice10, 30, or 100 mg/kg/day for 10 weeksDose-dependent reduction in aortic lesion extent (up to 38%) without affecting serum cholesterol levels.[15][17]
Cholesterol-fed rabbits100 mg/kg/day for 12 weeksSignificantly reduced atherosclerotic lesion extent and aortic cholesterol content without affecting serum total cholesterol.[14]
K-604 Fat-fed hamsters≥1 mg/kgSuppressed fatty streak lesions without affecting plasma cholesterol levels.[9][10]
Pyripyropene A (PPPA) Apolipoprotein E-knockout mice10-50 mg/kg/day for 12 weeksLowered plasma cholesterol, VLDL, and LDL levels. Reduced atherogenic lesion areas in the aorta and heart.[23][25]
LDL receptor-knockout mice50 mg/kg/day for 12 weeksSignificantly reduced atherogenic lesion areas in the aorta and heart.[25]
Avasimibe HDM-induced asthmatic mouse model20 mg/kgAlleviated airway inflammation and improved airway resistance.[26][27]
Glioma xenograft modelNot specifiedInhibited tumor cell growth and metastasis in vivo.[28]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of ACAT inhibitors.

In Vitro ACAT Activity Assay (Microsomal Fraction)

This assay directly measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues.

Materials:

  • Microsomes from a relevant source (e.g., liver tissue, or cells overexpressing ACAT1 or ACAT2).

  • Assay Buffer: 20 mM HEPES, pH 6.8, 2 M KCl.[29]

  • [14C]oleoyl-CoA (radiolabeled substrate).

  • Test inhibitor at various concentrations.

  • Vehicle control (e.g., DMSO).

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1).

  • TLC plates and developing solvent system (e.g., petroleum ether:diethyl ether:acetic acid 8:2:1).[29]

  • Scintillation counter.

Procedure:

  • Microsome Preparation: Isolate microsomes from the chosen source using standard differential centrifugation protocols.

  • Reaction Setup: In a microcentrifuge tube, add the microsomal preparation to the assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations or the vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[30]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the lipid extraction solvent mixture. Vortex and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC): Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate cholesteryl esters from free fatty acids.

  • Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of ACAT activity at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[30]

Cell-Based Cholesterol Esterification Assay (NBD-Cholesterol)

This assay measures the inhibition of cholesterol esterification in intact cells using a fluorescent cholesterol analog, NBD-cholesterol.

Materials:

  • Cultured cells (e.g., Caco-2, AC29 cells stably expressing ACAT1 or ACAT2).

  • Cell culture medium.

  • NBD-cholesterol.

  • Test inhibitor at various concentrations.

  • Vehicle control (e.g., DMSO).

  • Lipid extraction solvents.

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.[31]

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the test inhibitor or vehicle control for a specified period.

  • NBD-Cholesterol Labeling: Add NBD-cholesterol to the cell culture medium and incubate to allow for cellular uptake and esterification.

  • Cell Lysis and Lipid Extraction: Wash the cells to remove excess NBD-cholesterol and then lyse the cells. Extract the lipids using an appropriate solvent system.

  • HPLC Analysis: Separate the lipid extract using HPLC with a fluorescence detector to quantify the amounts of free NBD-cholesterol and NBD-cholesteryl esters.[31]

  • Data Analysis: Calculate the percentage of esterified NBD-cholesterol relative to the total cellular NBD-cholesterol. Determine the inhibitory effect of the compound by comparing the esterification levels in treated versus control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ACAT inhibition can aid in understanding the mechanism of action and experimental design.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol Internalization & Lysosomal Hydrolysis ACAT1 ACAT1 Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification Foam_Cell Foam Cell Formation Cholesteryl_Esters->Foam_Cell Accumulation Atherosclerosis Atherosclerotic Plaque Foam_Cell->Atherosclerosis Leads to ACAT_Inhibitor ACAT Inhibitor (e.g., K-604, F-1394) ACAT_Inhibitor->ACAT1

Caption: ACAT1 Inhibition in Macrophages.

This diagram illustrates how ACAT1 inhibitors block the esterification of free cholesterol, thereby preventing the formation of cholesteryl ester-laden foam cells, a key event in the development of atherosclerosis.

ACAT2_Inhibition_Workflow cluster_intestine Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Dietary_Cholesterol Dietary Cholesterol ACAT2_Intestine ACAT2 Dietary_Cholesterol->ACAT2_Intestine CE_Absorption Cholesteryl Ester for Chylomicron Assembly ACAT2_Intestine->CE_Absorption Hypercholesterolemia Reduced Plasma Cholesterol CE_Absorption->Hypercholesterolemia Reduced Absorption Hepatic_Cholesterol Hepatic Cholesterol Pool ACAT2_Liver ACAT2 Hepatic_Cholesterol->ACAT2_Liver VLDL_Assembly Cholesteryl Ester for VLDL Assembly ACAT2_Liver->VLDL_Assembly VLDL_Assembly->Hypercholesterolemia Reduced Secretion ACAT2_Inhibitor ACAT2 Selective Inhibitor (e.g., Pyripyropene A) ACAT2_Inhibitor->ACAT2_Intestine ACAT2_Inhibitor->ACAT2_Liver

Caption: ACAT2 Inhibition Workflow.

This workflow demonstrates how selective ACAT2 inhibitors reduce plasma cholesterol levels by targeting ACAT2 in both the intestine, to block dietary cholesterol absorption, and the liver, to reduce the cholesteryl ester content of VLDL particles.

Conclusion

The pursuit of effective ACAT inhibitors for atherosclerosis has pivoted towards isoform-selective compounds, with ACAT2 emerging as a particularly promising target. This guide provides a comparative overview of novel ACAT inhibitors, highlighting their distinct efficacy, selectivity, and in vivo effects. For researchers investigating the intricate mechanisms of cholesterol metabolism and atherosclerosis, the selective inhibitors K-604 (ACAT1) and Pyripyropene A (ACAT2) offer powerful tools for dissecting the specific roles of each isoform. The less selective but potent inhibitor F-1394 also remains a valuable compound for studying the broader effects of ACAT inhibition. The data and protocols presented herein are intended to facilitate informed decisions in the design and execution of future studies in this critical area of cardiovascular research.

References

A Comparative Guide to the Anti-Atherosclerotic Effects of SMP-797 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-atherosclerotic effects of SMP-797 hydrochloride with other established therapies. The information is intended to support research and development efforts in the field of cardiovascular disease by presenting objective data and detailed experimental methodologies.

Introduction to this compound

This compound is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol esterification.[1][2] What distinguishes SMP-797 from other ACAT inhibitors is its dual mechanism of action: it not only blocks cholesterol esterification but has also been shown to increase the expression of the low-density lipoprotein (LDL) receptor.[1] This dual action suggests a potent potential for lowering LDL cholesterol and preventing the progression of atherosclerosis.

Comparative Efficacy of Anti-Atherosclerotic Agents

To validate the anti-atherosclerotic effects of this compound, its performance must be benchmarked against current therapeutic alternatives. This section provides a quantitative comparison based on key performance indicators from preclinical and clinical studies.

Table 1: Quantitative Comparison of Anti-Atherosclerotic Effects
Compound/Class Mechanism of Action LDL-C Reduction (%) Effect on Atherosclerotic Plaque Key Clinical/Preclinical Findings
This compound ACAT Inhibitor & LDL Receptor UpregulatorData not available in searched literatureHypocholesterolemic effects in rabbits and hamsters.[1]Increased hepatic LDL receptor expression in vivo and in HepG2 cells.[1]
Statins (e.g., Atorvastatin) HMG-CoA Reductase Inhibitor30-60%Slows progression and can induce regression of plaque.[3][4]Reduces major cardiovascular events. Intensive therapy (80mg) shows greater plaque regression.[3][5]
Ezetimibe Cholesterol Absorption Inhibitor15-20% (monotherapy), additional 24% with statin[6]Halts progression in statin-naïve patients; progression observed when added to existing statin therapy in one study.[7] No significant additional benefit on carotid intima-media thickness when added to simvastatin (B1681759) in another study.Combination with statins leads to a modest additional reduction in LDL-C and a significant decrease in dense calcification volume.[6]
PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) Proprotein Convertase Subtilisin/Kexin type 9 Inhibitor50-70%[8]Significant plaque regression and stabilization.[9][10][11]Reduces the risk of cardiovascular events. Promotes a shift towards more stable, calcified lesions.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of anti-atherosclerotic drugs.

In Vitro Assays

1. ACAT Inhibition Assay:

  • Objective: To determine the inhibitory activity of a compound against ACAT enzymes (ACAT1 and ACAT2).

  • Method: A common method involves using cell lines (e.g., HepG2) cultured in a multi-well plate. The cells are incubated with a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol) and the test compound. The formation of fluorescent cholesteryl esters is measured using a fluorescence spectrophotometer. The inhibition percentage is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.

  • Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

2. LDL Receptor Expression Assay:

  • Objective: To quantify the expression of LDL receptors on the cell surface.

  • Method (Real-Time PCR): Total RNA is extracted from cultured cells (e.g., HepG2). The RNA is then reverse-transcribed into cDNA. Real-time PCR is performed using primers specific for the LDL receptor gene and a housekeeping gene for normalization. The relative mRNA expression is calculated using the 2-ΔΔCt method.[12]

  • Method (Western Blot): Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody against the LDL receptor, followed by a secondary antibody. The protein bands are visualized and quantified.

In Vivo Models

1. Rabbit Model of Atherosclerosis:

  • Objective: To evaluate the effect of a compound on the development of atherosclerosis in a hypercholesterolemic rabbit model.

  • Protocol: Male New Zealand White rabbits are fed a high-cholesterol diet (e.g., 0.3-1% cholesterol) for a specified period (e.g., 8-16 weeks) to induce atherosclerosis. The test compound is administered orally or via another appropriate route.

  • Endpoints: Serum lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) are measured at baseline and throughout the study. At the end of the study, the aortas are excised, stained (e.g., with Oil Red O), and the atherosclerotic lesion area is quantified.

2. Rat Model of Atherosclerosis:

  • Objective: To assess the anti-atherosclerotic effects of a compound in a rat model.

  • Protocol: Male Wistar rats are often used. Atherosclerosis can be induced by a high-fat, high-cholesterol diet, sometimes in combination with vitamin D3 injections to accelerate the process. The test compound is administered for a defined period.

  • Endpoints: Similar to the rabbit model, serum lipids are monitored. Histopathological analysis of the aorta is performed to assess plaque formation and composition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a drug is fundamental to its development.

This compound: Dual Mechanism of Action

This compound exhibits a unique dual mechanism of action. As an ACAT inhibitor, it prevents the esterification of free cholesterol into cholesteryl esters within cells, thereby reducing the accumulation of lipids in macrophages in the arterial wall, a critical step in foam cell formation and atherosclerotic plaque development.

Simultaneously, SMP-797 upregulates the expression of the LDL receptor.[1] While the precise signaling pathway for this upregulation is not yet fully elucidated in the available literature, it is known to be independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] This suggests a novel mechanism that could be synergistic with its ACAT inhibition.

SMP797_Mechanism cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Pathophysiological Outcome SMP-797 SMP-797 ACAT_Inhibition ACAT Inhibition Cholesterol_Esterification Cholesterol Esterification ACAT_Inhibition->Cholesterol_Esterification Decreases LDLR_Upregulation LDL Receptor Upregulation LDL_Receptor_Expression LDL Receptor Expression LDLR_Upregulation->LDL_Receptor_Expression Increases Foam_Cell_Formation Foam Cell Formation Cholesterol_Esterification->Foam_Cell_Formation Leads to Atherosclerosis Atherosclerosis Foam_Cell_Formation->Atherosclerosis Contributes to LDL_Clearance LDL Cholesterol Clearance LDL_Receptor_Expression->LDL_Clearance Enhances LDL_Clearance->Atherosclerosis Reduces

Established Anti-Atherosclerotic Pathways

For comparison, the mechanisms of established therapies are well-characterized.

  • Statins: Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors via the SREBP2 pathway, enhancing the clearance of LDL from the circulation.

Statin_Pathway Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalyzes Intracellular_Cholesterol Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol Increases SREBP2_Activation SREBP2 Activation Intracellular_Cholesterol->SREBP2_Activation Inhibits LDLR_Gene_Transcription LDLR Gene Transcription SREBP2_Activation->LDLR_Gene_Transcription Promotes LDLR_Expression LDL Receptor Expression LDLR_Gene_Transcription->LDLR_Expression Increases LDL_Clearance LDL Cholesterol Clearance LDLR_Expression->LDL_Clearance Enhances Atherosclerosis Atherosclerosis LDL_Clearance->Atherosclerosis Reduces

  • PCSK9 Inhibitors: Monoclonal antibodies that bind to PCSK9, preventing it from binding to the LDL receptor. This action inhibits the PCSK9-mediated degradation of the LDL receptor, leading to increased recycling of the receptor to the cell surface and enhanced LDL clearance.

PCSK9i_Pathway PCSK9_Inhibitor PCSK9_Inhibitor PCSK9 PCSK9 PCSK9_Inhibitor->PCSK9 Binds and Inhibits LDLR_Degradation LDL Receptor Degradation PCSK9->LDLR_Degradation Promotes LDLR_Recycling LDL Receptor Recycling LDLR_Degradation->LDLR_Recycling Prevents LDLR_Expression Surface LDL Receptor LDLR_Recycling->LDLR_Expression Increases LDL_Clearance LDL Cholesterol Clearance LDLR_Expression->LDL_Clearance Enhances Atherosclerosis Atherosclerosis LDL_Clearance->Atherosclerosis Reduces

Experimental Workflow: Evaluating a Novel Anti-Atherosclerotic Agent

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel anti-atherosclerotic compound like this compound.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development In_Vitro In Vitro Studies (ACAT inhibition, LDLR expression) Animal_Models In Vivo Animal Models (Rabbit, Rat) In_Vitro->Animal_Models Tox_Studies Toxicology Studies Animal_Models->Tox_Studies Phase_I Phase I Trials (Safety, PK/PD) Tox_Studies->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy, Safety) Phase_II->Phase_III

Conclusion

This compound presents a promising dual-action approach to treating atherosclerosis by inhibiting ACAT and upregulating LDL receptor expression. While early preclinical data are encouraging, further research is needed to quantify its efficacy in comparison to established therapies and to fully elucidate its molecular mechanisms. The experimental frameworks and comparative data presented in this guide are intended to facilitate these future investigations and guide the development of the next generation of anti-atherosclerotic drugs.

References

Independent Verification of SMP-797 Hydrochloride: A Review of a Discontinued Clinical Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to independently verify the clinical trial data for the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor SMP-797 hydrochloride have revealed that the development of this compound for hypercholesterolemia was discontinued. As a result, publicly available clinical trial data is scarce, precluding the creation of a direct comparative guide against current alternatives.

SMP-797, a novel hypocholesterolemic agent, showed early promise by not only inhibiting ACAT but also by inducing the expression of the low-density lipoprotein (LDL) receptor[1]. Phase I clinical trials were initiated in Japan, and Phase II trials were conducted in Europe for the treatment of hypercholesterolemia[2]. However, the development of SMP-797 for this indication was halted, and no recent clinical trial data has been made public[2].

This guide provides a summary of the available information on SMP-797, an overview of its proposed mechanism of action, and a brief discussion of the broader class of ACAT inhibitors and the current therapeutic landscape for hypercholesterolemia.

The Rise and Fall of ACAT Inhibitors

Acyl-CoA: cholesterol acyltransferase (ACAT) is an enzyme that plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage or transport. The inhibition of ACAT was once considered a promising strategy for the treatment of hypercholesterolemia and atherosclerosis. However, several ACAT inhibitors, including avasimibe (B1665837) and pactimibe, failed to demonstrate significant clinical benefit in late-stage clinical trials, with some studies even suggesting potential for harm[3]. This has led to a general decline in the development of this class of drugs for cardiovascular disease.

SMP-797: Proposed Mechanism of Action

SMP-797 was designed to lower cholesterol levels through a dual mechanism:

  • ACAT Inhibition: By inhibiting ACAT, SMP-797 was expected to reduce the absorption of dietary cholesterol and limit the esterification of cholesterol in the liver, thereby decreasing the production of very-low-density lipoprotein (VLDL).

  • LDL Receptor Upregulation: Uniquely, preclinical studies suggested that SMP-797 could increase the expression of LDL receptors on the surface of liver cells[1]. This would enhance the clearance of LDL cholesterol from the bloodstream.

Below is a diagram illustrating the proposed signaling pathway affected by SMP-797.

SMP797_Mechanism cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Hepatocyte Hepatocyte Dietary Cholesterol Dietary Cholesterol Free Cholesterol_I Free Cholesterol Dietary Cholesterol->Free Cholesterol_I Absorption ACAT_I ACAT Free Cholesterol_I->ACAT_I Cholesteryl Esters_I Cholesteryl Esters ACAT_I->Cholesteryl Esters_I Chylomicrons Chylomicrons Cholesteryl Esters_I->Chylomicrons Free Cholesterol_H Free Cholesterol ACAT_H ACAT Free Cholesterol_H->ACAT_H Cholesteryl Esters_H Cholesteryl Esters ACAT_H->Cholesteryl Esters_H VLDL VLDL Cholesteryl Esters_H->VLDL LDL Receptor LDL Receptor LDL LDL LDL Receptor->LDL Clearance SMP-797_I SMP-797 SMP-797_I->ACAT_I Inhibition SMP-797_H SMP-797 SMP-797_H->ACAT_H Inhibition SMP-797_H->LDL Receptor Upregulation

Caption: Proposed dual mechanism of action of SMP-797 in cholesterol metabolism.

Current Alternatives for Hypercholesterolemia

Given the discontinuation of SMP-797, a direct comparison of its clinical trial data with current therapies is not feasible. However, the current landscape for managing hypercholesterolemia is robust and includes several classes of drugs with well-established efficacy and safety profiles.

Drug ClassMechanism of ActionKey Experimental Endpoints in Clinical Trials
Statins Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and upregulate LDL receptors.Percentage reduction in LDL-C, Total Cholesterol, and Triglycerides. Incidence of major adverse cardiovascular events (MACE).
Ezetimibe Inhibits the absorption of cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.Percentage reduction in LDL-C, often used in combination with statins.
PCSK9 Inhibitors Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and enhanced LDL-C clearance.Significant percentage reduction in LDL-C, reduction in MACE in high-risk patients.
Bile Acid Sequestrants Bind to bile acids in the intestine, preventing their reabsorption and promoting their excretion. This stimulates the liver to convert more cholesterol into bile acids, thereby lowering intracellular cholesterol and upregulating LDL receptors.Reduction in LDL-C.
Fibrates Activate peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipoprotein lipase (B570770) activity, which enhances the clearance of triglyceride-rich lipoproteins.Reduction in triglycerides and modest reduction in LDL-C.

Experimental Protocols

While specific experimental protocols for SMP-797 clinical trials are not publicly available, standard methodologies for evaluating hypocholesterolemic agents in clinical trials include:

  • Lipid Panel Analysis: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at specified intervals throughout the study. This is typically done using enzymatic assays.

  • Pharmacokinetic Assessments: Serial blood sampling to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Concentrations are typically measured using liquid chromatography-mass spectrometry (LC-MS).

  • Safety and Tolerability Monitoring: Regular monitoring of adverse events, clinical laboratory parameters (e.g., liver function tests, creatine (B1669601) kinase), and vital signs.

The workflow for a typical Phase II clinical trial for a hypocholesterolemic agent is outlined below.

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Inclusion/Exclusion Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion->Randomization Eligible Informed Consent Informed Consent Informed Consent->Inclusion/Exclusion Drug Arm SMP-797 Arm Randomization->Drug Arm Placebo Arm Placebo/Comparator Arm Randomization->Placebo Arm Dosing Dosing & Monitoring Drug Arm->Dosing Placebo Arm->Dosing Endpoint Assessment Endpoint Assessment (Lipid Levels) Dosing->Endpoint Assessment Safety Assessment Safety Assessment Dosing->Safety Assessment Data Analysis Statistical Analysis Endpoint Assessment->Data Analysis Safety Assessment->Data Analysis

Caption: A generalized workflow for a Phase II clinical trial of a hypocholesterolemic agent.

References

An Objective Comparison of SMP-797 Hydrochloride's Interaction with OATP1B1 Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the interaction of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, SMP-797 hydrochloride, with the hepatic uptake transporter OATP1B1, relative to other known interacting drugs. The data presented is compiled from in vitro studies to assist in the assessment of potential drug-drug interactions (DDIs).

Executive Summary

The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial transporter expressed on the basolateral membrane of hepatocytes. It facilitates the hepatic uptake of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs such as statins. Inhibition of OATP1B1 can lead to elevated plasma concentrations of substrate drugs, increasing the risk of adverse effects.

Available in vitro evidence suggests that this compound has a low potential for clinically significant interactions with the OATP1B1 transporter. Studies have shown no apparent inhibition of OATP1B1-mediated transport at concentrations significantly higher than therapeutic levels. In contrast, several other drug classes, notably statins and immunosuppressants like cyclosporin (B1163) A, exhibit significant inhibition of OATP1B1, highlighting the importance of assessing this interaction for new chemical entities.

Comparative Analysis of OATP1B1 Interaction

The following tables summarize the in vitro interaction of this compound and various alternative compounds with the OATP1B1 transporter.

Table 1: OATP1B1 Inhibition by this compound and Comparator Drugs

CompoundTest SystemSubstrateIC50 (µM)Reference
This compound Human cryopreserved hepatocytes, OATP1B1-expressing oocytesEstrone-3-sulfate> 3000x clinical concentration (No apparent inhibition)[1]
Cyclosporin AHEK293 cells expressing OATP1B1Atorvastatin0.021 ± 0.004N/A
Cyclosporin AOATP1B1-expressing oocytesEstrone-3-sulfatePotent Inhibition[1]
GemfibrozilHEK293 cells expressing OATP1B1Estradiol-17β-glucuronide27[2]
RifampicinCHO cells expressing OATP1B1Estrone-3-sulfate10.46 ± 1.15[3]
RosuvastatinHuman cryopreserved hepatocytesEstrone-3-sulfateInhibition Observed[1]
PravastatinHuman cryopreserved hepatocytesEstrone-3-sulfateInhibition Observed[1]

Note: The specific IC50 value for this compound is not available in the cited literature; the provided information is based on the qualitative description from the study abstract.

Table 2: Substrate Potential of this compound for OATP1B1

CompoundTest SystemFindingReference
This compound OATP1B1-expressing oocytesNegligible uptake[1]

Experimental Methodologies

The data presented in this guide are derived from in vitro assays designed to assess the interaction of compounds with the OATP1B1 transporter. The following are generalized protocols based on standard industry practices.

OATP1B1 Inhibition Assay in Transfected Cell Lines (e.g., HEK293, CHO)

This assay is used to determine the concentration at which a test compound inhibits 50% of the OATP1B1-mediated uptake of a known substrate (IC50).

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the SLCO1B1 gene (OATP1B1-expressing cells) and mock-transfected cells (control) are cultured to confluence in appropriate media.

  • Assay Initiation: Cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., cyclosporin A) for a specified period.

  • Substrate Uptake: A radiolabeled or fluorescent probe substrate of OATP1B1 (e.g., [³H]-estrone-3-sulfate, [³H]-estradiol-17β-glucuronide) is added to the cells in the presence of the inhibitor and incubated for a short period (typically 2-5 minutes) at 37°C.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the substrate is quantified using liquid scintillation counting or fluorescence measurement.

  • Data Analysis: OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in OATP1B1-expressing cells. The percentage of inhibition at each concentration of the test compound is determined relative to the control (no inhibitor), and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Substrate Assessment in OATP1B1-Expressing Oocytes

This assay determines whether a compound is a substrate of the OATP1B1 transporter.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding for human OATP1B1 or with water (control).

  • Uptake Experiment: After a period of protein expression, oocytes are incubated in a buffer containing a radiolabeled version of the test compound (e.g., [¹⁴C]-SMP-797).

  • Washing: Oocytes are washed extensively with ice-cold buffer to remove any non-transported compound.

  • Quantification: Individual oocytes are lysed, and the amount of intracellular radiolabeled compound is measured by scintillation counting.

  • Data Analysis: The uptake of the test compound in OATP1B1-expressing oocytes is compared to the uptake in control oocytes. A significantly higher uptake in the OATP1B1-expressing oocytes indicates that the compound is a substrate of the transporter.

Visualizing OATP1B1 Interactions

To better understand the processes involved in studying OATP1B1 interactions, the following diagrams illustrate the conceptual signaling pathway and a typical experimental workflow.

OATP1B1_Signaling_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Drug Drug (Substrate/Inhibitor) OATP1B1 OATP1B1 Transporter Drug->OATP1B1 Binding & Uptake Intracellular_Drug Intracellular Drug OATP1B1->Intracellular_Drug Metabolism Metabolism (e.g., by CYPs) Intracellular_Drug->Metabolism Biliary_Excretion Biliary Excretion Intracellular_Drug->Biliary_Excretion Inhibitor Inhibitor (e.g., Cyclosporin A) Inhibitor->OATP1B1 Inhibition Experimental_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell_Culture Culture OATP1B1-expressing and Mock cells Plate_Cells Plate cells in multi-well plates Cell_Culture->Plate_Cells Pre_incubation Pre-incubate cells with test compound/inhibitor Plate_Cells->Pre_incubation Add_Substrate Add OATP1B1 probe substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Uptake Stop uptake by washing with cold buffer Incubate->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Quantify Quantify substrate uptake Lyse_Cells->Quantify Calculate_IC50 Calculate % inhibition and determine IC50 Quantify->Calculate_IC50

References

Safety Operating Guide

Proper Disposal of SMP-797 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for SMP-797 hydrochloride (CAS Number: 259224-95-8), a research chemical identified as an acyl-CoA-cholesterol acyltransferase (ACAT) inhibitor. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for the disposal of chlorinated and nitrogen-containing organic compounds, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain a substance-specific SDS from the supplier before handling or disposing of this compound.

Understanding the Chemical Profile of this compound

A thorough understanding of the chemical's properties is the first step toward safe disposal.

PropertyInformation
Chemical Name 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride
CAS Number 259224-95-8
Molecular Formula C₃₄H₄₄ClN₅O₄
Chemical Class Nitrogen-containing heterocyclic compound, Chlorinated organic compound

Step-by-Step Disposal Protocol

The following is a generalized procedure for the disposal of this compound. This protocol should be adapted to comply with local, state, and federal regulations, as well as specific institutional guidelines.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[1] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[1][3][4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from:

    • Acids and bases[4]

    • Oxidizing agents[4]

    • Aqueous waste[5]

  • Waste Container Requirements:

    • Compatibility: The container must be compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.[1]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and an indication of the hazards (e.g., "Toxic," "Irritant").[6]

    • Closure: The container must be kept securely closed at all times, except when adding waste.[4][5]

  • Storage: The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[4][6] This area must be under the control of laboratory personnel and away from sources of ignition or extreme heat.[1]

  • Disposal Request: Once the container is full or the project is complete, a hazardous waste pickup request should be submitted to your institution's EHS department. Do not dispose of this compound down the drain or in regular trash.[3][7]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste like this compound.

General Laboratory Chemical Waste Disposal Workflow start Start: Chemical Experimentation generate_waste Generate SMP-797 Hydrochloride Waste start->generate_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generate_waste->ppe select_container Select Compatible & Labeled Waste Container ppe->select_container segregate_waste Segregate Waste (No Mixing with Incompatibles) select_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Submit Hazardous Waste Pickup Request to EHS store_waste->request_pickup ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup

General Laboratory Chemical Waste Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and is not a substitute for a substance-specific Safety Data Sheet (SDS) or the direction of your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and regulatory compliance.

References

Essential Safety and Logistical Information for Handling SMP-797 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for SMP-797 hydrochloride could not be located. The following guidance is based on general best practices for handling potent pharmaceutical compounds and hydrochloride salts. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this substance. The information provided here is for guidance purposes only and should not replace a substance-specific SDS.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on general principles for handling powdered active pharmaceutical ingredients (APIs).

Protection Type Recommended Equipment Details and Best Practices
Eye/Face Protection Chemical safety goggles or a face shieldMust be worn at all times in the laboratory when handling the compound. A face shield is recommended when there is a risk of splashes or aerosol generation.
Skin Protection Nitrile gloves (double-gloving recommended)Check for glove integrity before use. Change gloves frequently, especially if contaminated. Do not wear gloves outside of the laboratory area.
Lab coat (disposable recommended)A disposable lab coat provides a barrier against contamination. If a reusable lab coat is used, it should be laundered by a professional service.
Full-length pants and closed-toe shoesShould be worn at all times in the laboratory to protect the skin from potential spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles. A fit test is required to ensure a proper seal.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step plan outlines the key stages from receipt of the compound to its storage.

Receiving and Unpacking
Preparation and Weighing
Experimental Use
Storage

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
Decontamination
Waste Disposal

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal cluster_storage Storage receive Receive Shipment inspect Inspect Package receive->inspect unpack Unpack in Designated Area inspect->unpack log_inventory Log in Inventory unpack->log_inventory don_ppe Don Appropriate PPE log_inventory->don_ppe prepare_workstation Prepare Workstation in Containment don_ppe->prepare_workstation weigh_compound Weigh Compound prepare_workstation->weigh_compound experimental_use Conduct Experiment weigh_compound->experimental_use segregate_waste Segregate Waste experimental_use->segregate_waste store_compound Store in Secure Location experimental_use->store_compound decontaminate Decontaminate Equipment and Surfaces segregate_waste->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste

Caption: Safe handling and disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMP-797 hydrochloride
Reactant of Route 2
SMP-797 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。